Product packaging for 2-(4-Isocyanophenyl)acetonitrile(Cat. No.:)

2-(4-Isocyanophenyl)acetonitrile

Cat. No.: B7886364
M. Wt: 142.16 g/mol
InChI Key: GAAYZPWGYBNBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isocyanophenyl)acetonitrile is a chemical compound with the molecular formula C9H6N2 and a molecular weight of 142.16 g/mol . It features both an isocyanate group and a nitrile functional group on a phenyl ring, making it a versatile building block for synthetic organic chemistry and the development of novel heterocyclic compounds. The presence of the isocyanate group makes it a valuable electrophile for reactions with nucleophiles, enabling the formation of ureas, carbamates, and other derivatives. Concurrently, the acetonitrile group can be further functionalized, for instance, through oxidative dimerization processes similar to those observed in related thiazolylacetonitrile systems . This bifunctionality allows researchers to use this compound as a key precursor in multi-step synthesis, particularly in constructing complex molecular architectures like specialized polymers, pharmaceuticals, and agrochemicals. Please note: The search results for this specific compound are limited regarding its detailed applications and mechanism of action in current research. The value propositions described are based on the known reactivity of its functional groups and analogous compounds. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2 B7886364 2-(4-Isocyanophenyl)acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-isocyanophenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAYZPWGYBNBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Isocyanophenyl)acetonitrile: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Core Chemical Properties

2-(4-Isocyanophenyl)acetonitrile is an aromatic compound featuring both a nitrile (-C≡N) and an isocyanide (-N≡C) functional group. The presence of the isocyanide group, in particular, imparts unique reactivity to the molecule. Below is a summary of its basic and predicted chemical properties.

PropertyValue
Molecular Formula C₉H₆N₂
Molecular Weight 142.16 g/mol
Appearance Predicted to be a solid at room temperature.
Solubility Likely soluble in a range of organic solvents.
Boiling Point Not determined.
Melting Point Not determined.

Synthesis and Experimental Protocols

The synthesis of this compound would most logically proceed from its corresponding primary amine precursor, 4-aminophenylacetonitrile. A common method for the synthesis of isocyanides from primary amines is the dehydration of the corresponding formamide.

Generalized Synthesis Workflow

The following diagram illustrates a typical synthetic pathway for the preparation of an aryl isocyanide from a primary aryl amine.

synthesis_workflow A 4-Aminophenylacetonitrile B N-(4-(cyanomethyl)phenyl)formamide A->B Formylation C This compound B->C Dehydration resonance_structures R-N+≡C- R-N+≡C- R-N=C: R-N=C: R-N+≡C-->R-N=C: ugi_reaction cluster_reactants Reactants Aldehyde Aldehyde Product Bis-Amide Product Aldehyde->Product Amine Amine Amine->Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Product Isocyanide Isocyanide Isocyanide->Product

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-(4-Isocyanophenyl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized organic compound with significant potential in medicinal chemistry and materials science. Due to its likely status as a non-commercial research chemical, this document focuses on its synthesis, detailing established protocols for the creation of the aryl isocyanide functional group. Additionally, it outlines the compound's predicted physicochemical properties, analytical characterization methods, and explores the vast potential applications in drug development based on the known biological activities of the isocyanide pharmacophore.

Introduction

The isocyanide functional group, once considered a chemical curiosity, has emerged as a powerful and versatile pharmacophore in modern drug discovery.[1] Its unique electronic properties, including its ability to act as a metal coordinator and participate in hydrogen bonding, make it an attractive moiety for the design of novel therapeutic agents.[1][2] this compound combines the reactive isocyanide group with a phenylacetonitrile scaffold, a common structural motif in medicinal chemistry. This guide serves as a technical resource for researchers interested in the synthesis and utilization of this promising, yet not widely available, compound.

Physicochemical Properties

A specific CAS number for this compound has not been identified in common chemical databases, suggesting it is primarily a research compound that requires laboratory synthesis. The following properties are estimated based on the closely related and commercially available analog, 4-cyanophenylacetonitrile (CAS Number: 876-31-3).[][4]

PropertyValue (Estimated)Reference Compound
Molecular Formula C₉H₆N₂4-Cyanophenylacetonitrile
Molecular Weight 142.16 g/mol 4-Cyanophenylacetonitrile[][4]
Appearance White to off-white powder (predicted)4-Cyanophenylacetonitrile[]
Boiling Point ~314 °C at 760 mmHg (predicted)4-Cyanophenylacetonitrile[]
Melting Point 100-104 °C (predicted for similar solids)4-Cyanophenylacetonitrile[4]
Solubility Soluble in organic solvents like Dichloromethane, Acetonitrile, and Ethyl Acetate.General isocyanide properties

Synthesis and Experimental Protocols

The synthesis of this compound is most practically achieved through the dehydration of its corresponding N-formamide precursor, 2-(4-formamidophenyl)acetonitrile. This precursor can be readily synthesized from the commercially available 2-(4-aminophenyl)acetonitrile.

Logical Workflow for Synthesis

G A 2-(4-Aminophenyl)acetonitrile B Formylation A->B C 2-(4-Formamidophenyl)acetonitrile B->C D Dehydration C->D E This compound (Target Compound) D->E

A logical workflow for the synthesis of the target compound.
Step 1: Synthesis of 2-(4-Formamidophenyl)acetonitrile (Precursor)

This procedure involves the formylation of the primary amine.

  • Reagents and Materials:

    • 2-(4-Aminophenyl)acetonitrile

    • Ethyl formate

    • Reaction flask

    • Reflux condenser

    • Stirring apparatus

  • Protocol:

    • In a round-bottomed flask, dissolve 2-(4-aminophenyl)acetonitrile in an excess of ethyl formate.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the excess ethyl formate under reduced pressure.

    • The resulting solid, 2-(4-formamidophenyl)acetonitrile, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Dehydration to this compound (Target Compound)

This step is critical and requires anhydrous conditions. The use of phosphorus oxychloride and a tertiary amine base is a common and effective method.[2]

  • Reagents and Materials:

    • 2-(4-Formamidophenyl)acetonitrile

    • Phosphorus oxychloride (POCl₃)

    • Triethylamine (Et₃N) or Pyridine

    • Anhydrous dichloromethane (DCM)

    • Three-necked flask equipped with a dropping funnel and nitrogen inlet

    • Ice bath

  • Protocol:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the precursor, 2-(4-formamidophenyl)acetonitrile, in anhydrous DCM.

    • Add triethylamine (approximately 5 equivalents) to the solution at room temperature.[2]

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add phosphorus oxychloride (1 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.[2]

    • Allow the reaction to stir at 0 °C for 10-15 minutes. The reaction is typically rapid.[2]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, carefully quench the reaction with an ice-cold saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product should be purified promptly by column chromatography on silica gel, using a non-polar eluent system (e.g., hexane/ethyl acetate).

Caution: Isocyanides often have strong, unpleasant odors and can be toxic. All manipulations should be performed in a well-ventilated fume hood.[5]

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanide group (N≡C) is expected in the region of 2150-2100 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic and methylene protons.

    • ¹³C NMR will show a distinctive signal for the isocyanide carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The isocyanide functional group is a versatile tool in medicinal chemistry, offering a range of potential biological activities.[1] While specific studies on this compound are limited, its potential can be inferred from the broader class of isocyanide-containing molecules.

The Isocyanide Group as a Pharmacophore

Isocyanides have been identified in numerous natural products with potent biological effects, including antibacterial, antifungal, and antitumor activities.[1]

G cluster_0 Isocyanide Pharmacophore cluster_1 Potential Biological Activities Isocyanide Isocyanide Moiety (-N≡C) Antibacterial Antibacterial Isocyanide->Antibacterial Antifungal Antifungal Isocyanide->Antifungal Antimalarial Antimalarial Isocyanide->Antimalarial Antitumoral Antitumoral Isocyanide->Antitumoral Enzyme_Inhibition Enzyme Inhibition (e.g., Tyrosinase) Isocyanide->Enzyme_Inhibition

Potential biological activities of the isocyanide pharmacophore.
Role in Enzyme Inhibition

The isocyanide group can act as a ligand for metal ions within the active sites of metalloenzymes, leading to potent inhibition.[2] For example, some natural isocyanides are potent inhibitors of tyrosinase, an enzyme involved in melanin production.[1] The phenylacetonitrile scaffold of the title compound could be explored for its potential to target various enzyme active sites, with the isocyanide acting as a key binding element.

Use in Multicomponent Reactions

Isocyanides are cornerstone reactants in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials. This compound could serve as a valuable building block in MCR-based library synthesis to generate diverse collections of compounds for high-throughput screening in drug discovery programs.

Conclusion

References

Technical Guide: Spectroscopic Data for 2-(4-Isocyanophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-(4-Isocyanophenyl)acetonitrile. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents predicted spectroscopic characteristics based on data from analogous compounds and established principles of spectroscopic analysis for aryl isocyanides and nitriles. The information herein is intended to serve as a reference for the identification and characterization of this compound.

Chemical Structure

Systematic Name: this compound Molecular Formula: C₉H₆N₂ Molecular Weight: 142.16 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques for this compound. These predictions are derived from known spectroscopic behaviors of the isocyanide (-N⁺≡C⁻) and nitrile (-C≡N) functional groups, as well as data from structurally similar molecules such as 4-cyanophenylacetonitrile and other aryl isocyanides.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹)Description of Vibration
Isocyanide (-N≡C)2110 - 2165N≡C stretching, strong intensity[1][2]
Nitrile (-C≡N)2240 - 2260C≡N stretching, medium intensity
Aromatic C-H3000 - 3100C-H stretching
Aliphatic C-H2850 - 3000CH₂ stretching
Aromatic C=C1400 - 1600C=C stretching in the benzene ring

Table 2: Predicted ¹H NMR Spectroscopy Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.4 - 7.6Multiplet4HAromatic protons (C₆H₄)
~ 3.8Singlet2HMethylene protons (-CH₂-)

Table 3: Predicted ¹³C NMR Spectroscopy Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)Assignment
~ 160 - 170Isocyanide carbon (-N≡C )
~ 117Nitrile carbon (-C≡N )[3][4]
~ 125 - 135Aromatic carbons (C₆H₄)
~ 23Methylene carbon (-CH₂ -)

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zInterpretation
142[M]⁺ (Molecular Ion)[5][6]
116[M - CN]⁺ or [M - NCH]⁺
102[M - CH₂CN]⁺
89[C₇H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

3.1 Infrared (IR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) or transmission mode using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: For ATR, a small amount of the solid sample is placed directly on the ATR crystal. For transmission, the sample can be prepared as a KBr pellet or as a thin film from a suitable solvent.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is collected prior to the sample spectrum to subtract atmospheric and instrument contributions.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Technique: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Sample Preparation: The sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: The prepared NMR tube is placed in the spectrometer's magnetic field. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: The FID is Fourier-transformed to generate the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

3.3 Mass Spectrometry (MS)

  • Technique: Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS).

  • Sample Preparation: A dilute solution of the sample in a volatile organic solvent is prepared.

  • Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

  • Data Processing: The output is a mass spectrum, which is a plot of ion abundance versus m/z.

Visualizations

4.1 Synthesis Pathway

A plausible synthetic route to this compound involves the dehydration of the corresponding formamide, which can be synthesized from 4-aminophenylacetonitrile.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 4-Aminophenylacetonitrile B N-(4-(cyanomethyl)phenyl)formamide A->B Formylation (e.g., Ethyl Formate) C This compound B->C Dehydration (e.g., POCl₃, Triethylamine)

Caption: Plausible synthesis of this compound.

4.2 Experimental Workflow

The general workflow for the spectroscopic characterization of a newly synthesized compound is outlined below.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Data Interpretation A Synthesize Compound B Purify Compound (e.g., Chromatography, Recrystallization) A->B C IR Spectroscopy B->C D NMR Spectroscopy (¹H, ¹³C) B->D E Mass Spectrometry B->E F Analyze Spectra C->F D->F E->F G Confirm Structure F->G

Caption: General workflow for spectroscopic characterization.

References

In-Depth NMR Characterization of 2-(4-Isocyanophenyl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 2-(4-isocyanophenyl)acetonitrile. Due to the limited availability of public experimental spectral data for this specific compound, this guide utilizes predicted ¹H and ¹³C NMR data to serve as a reference for researchers. The methodologies and workflows presented are grounded in established principles of NMR spectroscopy for small organic molecules and are intended to guide analytical efforts in synthesis, quality control, and drug development.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using computational algorithms and serve as an estimation of the expected chemical shifts. It is crucial to note that experimental values may vary based on solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~ 7.55Doublet2HAr-H (ortho to -NC)
~ 7.45Doublet2HAr-H (ortho to -CH₂CN)
~ 3.85Singlet2H-CH₂CN

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ ppm)Assignment
~ 170-N≡C (Isocyanide)
~ 135Ar-C (quaternary, attached to -CH₂CN)
~ 133Ar-CH (ortho to -NC)
~ 128Ar-CH (ortho to -CH₂CN)
~ 127Ar-C (quaternary, attached to -NC)
~ 117-C≡N (Nitrile)
~ 23-CH₂CN

Predicted in CDCl₃.

Experimental Protocols

The following section outlines a detailed, generalized protocol for the acquisition of NMR spectra for a small organic molecule such as this compound.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity. Impurities can complicate spectral analysis. Purification can be achieved through techniques such as recrystallization or column chromatography.

  • Mass Determination: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on the compound's solubility. The choice of solvent can slightly affect the chemical shifts.[1][2][3][4]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as Tetramethylsilane (TMS), which is defined as 0.00 ppm and provides a reference point for the chemical shifts.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the solution height is adequate for the NMR spectrometer's detector (typically around 4-5 cm).

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.[5]

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (D1): A delay of 1-2 seconds between scans is usually adequate.

  • Acquisition Time (AQ): Approximately 2-4 seconds.

  • Spectral Width (SW): A spectral width of about 12-16 ppm is generally sufficient to cover the entire proton chemical shift range.

  • Temperature: Standard ambient probe temperature (e.g., 298 K).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each unique carbon.

  • Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

  • Relaxation Delay (D1): A delay of 2 seconds is a good starting point.

  • Acquisition Time (AQ): Approximately 1-2 seconds.

  • Spectral Width (SW): A wide spectral width of about 200-240 ppm is necessary to encompass the full range of ¹³C chemical shifts.

Data Processing and Analysis Workflow

The process of acquiring and interpreting NMR data follows a logical progression from sample preparation to final structural confirmation. The diagram below illustrates this typical workflow.

NMR_Workflow Workflow for NMR Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation A Purify Compound B Select Deuterated Solvent A->B C Dissolve Sample & Add Standard B->C D Transfer to NMR Tube C->D E Tune & Shim Spectrometer D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Acquire 2D Spectra (e.g., COSY, HSQC) if needed F->H I Fourier Transform F->I G->H G->I H->I J Phase Correction I->J K Baseline Correction J->K L Integration (1H) & Peak Picking K->L M Assign Chemical Shifts L->M N Analyze Coupling Constants (1H) M->N O Correlate 1H and 13C Data (2D NMR) N->O P Confirm Molecular Structure O->P

Caption: Logical workflow for the NMR characterization of a small molecule.

This comprehensive guide provides a foundational understanding of the NMR characterization of this compound. While based on predicted data, the outlined protocols and workflows are robust and applicable to the experimental analysis of this and other novel small molecules in a research and development setting.

References

In-Depth Technical Guide to the FT-IR Analysis of 2-(4-Isocyanophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-(4-isocyanophenyl)acetonitrile. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents an estimated FT-IR peak analysis based on the characteristic vibrational frequencies of its constituent functional groups. It also outlines a detailed, generalized experimental protocol for obtaining an FT-IR spectrum of a solid aromatic compound and visualizes the experimental workflow.

Estimated FT-IR Spectral Data of this compound

The following table summarizes the probable FT-IR peak assignments for this compound. These estimations are derived from established characteristic frequencies for isocyanide, nitrile, and aromatic functional groups.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3100-3000Aromatic C-HStretching
~2240-2220Nitrile (-C≡N)Stretching
~2175-2075Isocyanide (-N≡C)Stretching
~1600-1400Aromatic C=CStretching

Note: The exact peak positions and intensities can be influenced by the molecular structure and the sample preparation method. The nitrile group in phenylacetonitrile typically shows a strong absorption band around 2250 cm⁻¹[1]. Aromatic nitriles generally exhibit a C≡N stretching peak in the range of 2240 to 2220 cm⁻¹. The isocyanide (-N≡C) stretching vibration is typically observed between 2175 and 2075 cm⁻¹. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while aromatic C=C stretching bands appear in the 1600-1400 cm⁻¹ range.

Experimental Protocol for FT-IR Analysis

This section details a generalized procedure for acquiring the FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade potassium bromide (KBr), desiccated

  • Spatula

  • Analytical balance

  • Sample of this compound

Procedure:

  • Sample Preparation:

    • Thoroughly clean and dry the agate mortar and pestle.

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry, infrared-grade KBr.

    • Combine the sample and KBr in the agate mortar.

  • Grinding and Mixing:

    • Gently grind the sample and KBr together using the pestle. The goal is to create a fine, homogeneous powder. Proper mixing is crucial for obtaining a high-quality spectrum.

  • Pellet Formation:

    • Transfer a portion of the ground mixture into the pellet-forming die.

    • Ensure the powder is evenly distributed within the die.

    • Place the die into the hydraulic press.

    • Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the FT-IR spectrum of the sample pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired interferogram is subjected to a Fourier transform to generate the infrared spectrum (absorbance or transmittance vs. wavenumber).

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Analyze the resulting spectrum to identify the characteristic absorption bands and their corresponding wavenumbers.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the FT-IR analysis of a solid sample using the KBr pellet method.

FTIR_Workflow FT-IR Analysis Workflow for a Solid Sample cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis weigh_sample Weigh Sample (1-2 mg) mix_grind Grind and Mix in Mortar weigh_sample->mix_grind weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->mix_grind load_die Load Mixture into Die mix_grind->load_die press_pellet Apply Pressure (Hydraulic Press) load_die->press_pellet place_pellet Place Pellet in Spectrometer press_pellet->place_pellet run_background Acquire Background Spectrum place_pellet->run_background run_sample Acquire Sample Spectrum run_background->run_sample process_data Process and Analyze Data run_sample->process_data

Caption: Workflow for FT-IR analysis using the KBr pellet method.

References

Purity Assessment of 2-(4-Isocyanophenyl)acetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of 2-(4-isocyanophenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines potential impurities arising from the synthesis and degradation of this compound and provides detailed experimental protocols for its analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a bifunctional molecule containing both a reactive isocyanate group and a nitrile moiety. This unique structure makes it a valuable building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can significantly impact the downstream reactions, the impurity profile of the final API, and potentially the safety and efficacy of the drug product[1][2]. Therefore, robust analytical methods are required to ensure the purity of this critical intermediate.

This guide details the potential impurities, analytical strategies for their detection and quantification, and provides detailed experimental protocols.

Potential Impurities

Impurities in this compound can originate from the synthetic route or degradation. A common synthetic pathway involves the reaction of a p-aminophenylacetonitrile derivative with phosgene or a phosgene equivalent, followed by further transformations. Another route could involve the nucleophilic substitution of a suitable leaving group on a benzyl halide with a cyanide source[3][4].

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 4-aminophenylacetonitrile or its precursors.

  • Reagents: Residual coupling agents or catalysts used in the synthesis.

  • By-products: Formation of ureas from the reaction of the isocyanate with water, or isonitriles as by-products of the cyanation reaction[5].

  • Isomers: Positional isomers of the isocyanate or nitrile group, depending on the starting materials.

Potential Degradation Products:

  • Hydrolysis Product: The isocyanate group is highly susceptible to hydrolysis, leading to the formation of the corresponding amine, 2-(4-aminophenyl)acetonitrile. This can further react with the parent isocyanate to form a urea derivative.

  • Oxidation Products: The acetonitrile moiety can be susceptible to oxidation, potentially leading to the formation of an amide or carboxylic acid at the benzylic position[6].

  • Polymerization Products: Isocyanates can undergo self-polymerization, especially in the presence of catalysts or moisture.

A logical workflow for identifying and characterizing these impurities is essential.

cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities cluster_analysis Purity Assessment Starting Materials Starting Materials (e.g., 4-aminophenylacetonitrile) Synthesis Chemical Synthesis Starting Materials->Synthesis Reagents Reagents (e.g., Phosgene equivalent) Reagents->Synthesis Crude Product Crude this compound Synthesis->Crude Product ProcessImpurities Process-Related Impurities - Unreacted Starting Materials - Reagent Residues - By-products (Ureas, Isonitriles) Crude Product->ProcessImpurities contains PurifiedProduct Purified this compound Crude Product->PurifiedProduct Purification Analysis Analytical Characterization ProcessImpurities->Analysis DegradationProducts Degradation Products - Hydrolysis Products (Amine) - Oxidation Products - Polymers DegradationProducts->Analysis PurifiedProduct->DegradationProducts Degrades to PurifiedProduct->Analysis PurityReport Purity Report & Impurity Profile Analysis->PurityReport

Figure 1: Logical workflow for impurity identification.

Analytical Methodologies

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a primary technique for quantifying the purity of the main component and its non-volatile impurities. Due to the aromatic nature of the molecule, it exhibits strong UV absorbance, making this a sensitive method.

Key Considerations for HPLC Method Development:

  • Column Selection: A reversed-phase C18 column is a good starting point. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds[7].

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water or methanol and water with a suitable buffer (e.g., phosphate buffer) or acid modifier (e.g., formic acid or trifluoroacetic acid) is typically employed to achieve good separation of polar and non-polar impurities[8][9].

  • Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal wavelength for quantification, likely in the range of 230-280 nm.

Sample Sample Solution (in Acetonitrile/Water) HPLC HPLC System Sample->HPLC Column Reversed-Phase Column (e.g., C18) HPLC->Column Detector PDA Detector Column->Detector Data Chromatogram & Spectra Detector->Data

Figure 2: General HPLC workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities. The high reactivity of the isocyanate group necessitates derivatization to improve its thermal stability and chromatographic behavior.

Key Considerations for GC-MS Analysis:

  • Derivatization: Derivatization of the isocyanate group with an alcohol (e.g., methanol, butanol) or a secondary amine (e.g., dibutylamine) to form a stable urethane or urea derivative is a common practice[10].

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is generally suitable for the separation of the derivatized analyte and its impurities.

  • Mass Spectrometry: Electron ionization (EI) is typically used for fragmentation and identification of impurities by library searching and spectral interpretation[1][11].

Sample Sample of this compound Derivatization Derivatization (e.g., with Dibutylamine) Sample->Derivatization GCMS GC-MS System Derivatization->GCMS Column GC Column (e.g., 5% Phenyl) GCMS->Column MS Mass Spectrometer Column->MS Data Mass Spectrum & Chromatogram MS->Data

Figure 3: GC-MS workflow with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the main component and any isolated impurities. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Key Aspects of NMR Analysis:

  • ¹H NMR: Provides information on the number and environment of protons in the molecule. The aromatic protons will show characteristic splitting patterns, and the methylene protons of the acetonitrile group will appear as a singlet.

  • ¹³C NMR: Provides information on the carbon skeleton. The isocyanate and nitrile carbons will have distinct chemical shifts.

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC can be used to establish connectivity within the molecule and to fully assign the structure of unknown impurities[12][13][14].

Experimental Protocols

HPLC Method for Purity Assessment

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | 254 nm |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

GC-MS Method for Impurity Identification

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Derivatization Procedure:

  • To 1 mg of the sample, add 1 mL of a 10% solution of dibutylamine in a dry, inert solvent (e.g., toluene).

  • Heat the mixture at 60 °C for 30 minutes.

  • Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

GC-MS Conditions:

Parameter Value
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C

| Mass Range | 40-550 amu |

NMR Spectroscopy for Structural Characterization

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Data Acquisition:

  • Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra using standard pulse programs.

Typical ¹H NMR Chemical Shifts (in CDCl₃, predicted):

Protons Chemical Shift (ppm) Multiplicity
Aromatic (adjacent to -NCO) ~7.2-7.4 Doublet
Aromatic (adjacent to -CH₂CN) ~7.4-7.6 Doublet

| Methylene (-CH₂CN) | ~3.8 | Singlet |

Data Presentation

Quantitative data from the purity assessment should be summarized in a clear and concise manner to facilitate comparison and review.

Table 1: HPLC Purity and Impurity Profile

Peak No. Retention Time (min) Area (%) Possible Identity
1 5.2 0.08 2-(4-aminophenyl)acetonitrile
2 15.8 99.85 This compound

| 3 | 22.1 | 0.07 | Urea dimer |

Table 2: GC-MS Impurity Identification (after derivatization)

Peak No. Retention Time (min) m/z of Key Fragments Tentative Identification
1 8.5 ... Derivatized starting material

| 2 | 12.3 | ... | Derivatized this compound |

Conclusion

The purity of this compound is paramount for its successful application in pharmaceutical synthesis. A combination of HPLC, GC-MS, and NMR spectroscopy provides a robust framework for its comprehensive purity assessment. The methodologies and protocols outlined in this guide serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical intermediate. The implementation of these analytical strategies will contribute to the development of safe and effective medicines.

References

An In-depth Technical Guide to the Safe Handling of 2-(4-Isocyanophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(4-Isocyanophenyl)acetonitrile is a bifunctional organic compound containing both a reactive isocyanate group and a nitrile moiety. This unique combination of functional groups suggests its potential utility in the synthesis of complex molecules in pharmaceutical and materials science research. However, the presence of the isocyanate group, in particular, indicates that this compound should be handled with extreme caution due to its likely high reactivity and potential for toxicity. This guide provides a detailed overview of the inferred safety considerations, handling procedures, and emergency protocols for this compound.

Hazard Identification and Classification

Based on the known hazards of aromatic isocyanates and substituted acetonitriles, this compound is anticipated to be a hazardous substance. The primary hazards are associated with the isocyanate group, which is highly reactive and a potent sensitizer, and the acetonitrile moiety, which can be toxic.

Inferred GHS Classification:

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 3/4H301/H302: Toxic/Harmful if swallowed
Acute Toxicity, DermalCategory 3/4H311/H312: Toxic/Harmful in contact with skin
Acute Toxicity, InhalationCategory 3/4H331/H332: Toxic/Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Danger

Hazard Pictograms:

Skull and CrossbonesExclamation MarkHealth Hazard

Physical and Chemical Properties

While specific experimental data for this compound is not available, the following properties can be inferred from related compounds like 2-chlorophenylacetonitrile and acetonitrile.

PropertyInferred Value/Information
AppearanceLikely a solid or liquid at room temperature
OdorPungent, irritating
Flash Point> 110 °C / > 230 °F (based on 2-chlorophenylacetonitrile)[1]
SolubilityLikely soluble in organic solvents. Reacts with water.
ReactivityHighly reactive with water, alcohols, amines, acids, and bases.[2]

Experimental Protocols: Safe Handling and Storage

Given the anticipated high reactivity and toxicity, strict adherence to the following protocols is mandatory.

4.1. Engineering Controls

  • Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.

  • Ventilation: Ensure adequate ventilation in the laboratory and storage areas.[3]

  • Closed Systems: For larger quantities or repeated use, handling within a glovebox or other closed system is recommended.

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical to prevent dermal and respiratory exposure.

PPE TypeSpecification
Gloves Butyl rubber or other resistant gloves are recommended. Latex and nitrile gloves may not provide adequate protection against isocyanates.[2]
Eye Protection Chemical safety goggles and a face shield are mandatory.[4]
Lab Coat A flame-retardant lab coat should be worn.
Respiratory Protection For situations with a potential for aerosol generation or spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[3]

4.3. Storage

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3]

  • The container should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture.[4]

  • Store away from incompatible materials such as water, acids, bases, alcohols, and oxidizing agents.[3][5]

4.4. Disposal

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Do not dispose of down the drain. Contaminated materials should be treated as hazardous waste.

Emergency Procedures

Immediate and appropriate response to an exposure or spill is crucial.

5.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

5.2. Spill Response

  • Evacuate the area immediately.

  • Remove all sources of ignition.[5]

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

  • For larger spills, dike the area to prevent spreading.

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Toxicological Information

No specific toxicological data for this compound is available. The following is inferred from related compounds.

  • Isocyanate Group: Aromatic isocyanates are known to be potent respiratory and dermal sensitizers.[6] Phenyl isocyanate, a related compound, is a potent chemical sensitizer.[7] Repeated exposure, even at low concentrations, can lead to the development of allergic reactions, including asthma-like symptoms.

  • Acetonitrile Moiety: Acetonitrile and related nitriles are toxic and can be metabolized to cyanide in the body, leading to symptoms of cyanide poisoning.

  • Overall Toxicity: The combined functionalities suggest that this compound is likely to be highly toxic via inhalation, ingestion, and dermal absorption. It is also expected to be a severe irritant to the skin, eyes, and respiratory tract.

Visualizations

Diagram 1: Standard Operating Procedure Workflow

SOP_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Lab Protocols B Don Appropriate PPE A->B C Prepare Fume Hood and Equipment B->C D Weigh/Dispense in Fume Hood C->D E Perform Reaction Under Inert Atmosphere D->E F Monitor for Leaks or Spills E->F G Quench Reaction and Work-up F->G H Dispose of Waste in Designated Containers G->H I Decontaminate Glassware and Surfaces H->I J Remove PPE and Wash Hands I->J

Caption: A logical workflow for the safe handling of this compound.

Diagram 2: Emergency Response Logic

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response start Emergency Event (Spill or Exposure) spill_1 Evacuate Area start->spill_1 Spill expo_1 Remove from Exposure Source start->expo_1 Exposure spill_2 Alert Others and Call for Help spill_1->spill_2 spill_3 Don Respiratory Protection and PPE spill_2->spill_3 spill_4 Contain and Absorb Spill spill_3->spill_4 spill_5 Collect Waste for Disposal spill_4->spill_5 expo_2 Administer First Aid expo_1->expo_2 expo_3 Remove Contaminated Clothing expo_2->expo_3 expo_4 Seek Immediate Medical Attention expo_3->expo_4

Caption: A decision-making flowchart for responding to emergencies involving this compound.

References

The Expanding Frontier of Isocyanide Chemistry: A Technical Guide to Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isocyanide functional group, once considered a chemical curiosity, is now at the forefront of novel compound discovery and drug development.[1][2] Its unique electronic properties and reactivity have given rise to a diverse array of natural and synthetic molecules with potent biological activities, spanning antibacterial, antiviral, anticancer, and antimalarial applications. This technical guide provides an in-depth exploration of the discovery of novel isocyanide-containing compounds, with a focus on data-driven insights, detailed experimental methodologies, and the elucidation of their mechanisms of action.

The Rise of Isocyanide-Containing Compounds in Drug Discovery

Isocyanides, characterized by a terminally bonded nitrogen and carbon atom (R-N≡C), are found in a variety of natural sources, from marine sponges to terrestrial microorganisms.[1][3][4] The marine environment, in particular, has proven to be a rich reservoir of complex isocyanide-containing terpenoids with significant bioactivity.[5] Beyond natural products, synthetic chemists are increasingly harnessing the isocyanide moiety to generate novel molecular scaffolds with therapeutic potential.[6] The unique reactivity of the isocyano group, acting as both a nucleophile and an electrophile, allows for its participation in a wide range of chemical transformations, making it a valuable tool in combinatorial chemistry and the synthesis of diverse compound libraries.[6]

Novel Isocyanide Compounds: A Showcase of Bioactivity

The following sections highlight recently discovered isocyanide-containing compounds, showcasing their quantitative biological data and offering a glimpse into their therapeutic promise.

Anticancer Isocyanides

A growing body of research has identified isocyanide-containing molecules with potent anticancer activity. These compounds often exhibit cytotoxicity against a range of cancer cell lines, with mechanisms that can involve the inhibition of key enzymes or the disruption of cellular signaling pathways.[5][7]

Table 1: Anticancer Activity of Novel Isocyanide Compounds

CompoundCancer Cell LineIC50 (µM)Source Organism/Synthetic OriginReference
Iriomoteolide-1a Human Cancer CellsNanomolar rangeMarine Dinoflagellate[8]
Lamellarin D Various Tumor Cell Lines< 1Marine Mollusk (Lamellaria sp.)[9]
Dolastatin 10 Human Prostate Cancer (DU-145)0.0005Sea Hare (Dolabella auricularia)[9]
Antibacterial Isocyanides

The emergence of multidrug-resistant bacteria has created an urgent need for novel antibiotics. Isocyanide-containing compounds, particularly those isolated from Streptomyces species, have demonstrated significant inhibitory activity against pathogenic bacteria.[3][4]

Table 2: Antibacterial Activity of Novel Isocyanide Compounds

CompoundBacterial StrainMIC (µg/mL)Source Organism/Synthetic OriginReference
Lovfung 1 Multidrug-resistant KlebsiellaNot specifiedMarine Streptomyces sp.[3][4]
Actinomycin D Bacillus cereus TISTR6871Streptomyces actinomycinicus PJ85[10]
Dihomo-γ-linolenic acid Bacillus cereus TISTR6871Streptomyces actinomycinicus PJ85[10]
Antiviral Isocyanides

The exploration of isocyanides in antiviral research is an emerging field with promising initial findings. Synthetic isocyanide analogs are being investigated for their ability to inhibit viral replication and are showing potential against a variety of viruses.

Table 3: Antiviral Activity of Novel Isocyanide Compounds

CompoundVirusEC50 (µM)Cell LineReference
Nitazoxanide MERS-CoV0.92Vero E6[11]
Nitazoxanide SARS-CoV-22.12Vero E6[11]
Compound 7 (BMS-181,164) HSV-1Potent (not specified)Not specified[12]
Antimalarial Isocyanides

Isocyanide-containing compounds have also been identified as potent antimalarial agents, with some demonstrating efficacy against drug-resistant strains of Plasmodium falciparum.

Table 4: Antimalarial Activity of Novel Isocyanide Compounds

CompoundPlasmodium falciparum StrainIC50 (nM)Reference
Compound 9 (C6-methoxy, R2 = 4-NO2) Dd2 (CQ-resistant)28.6 ± 0.9[13]
Compound 10 (C6-methoxy, R2 = 2-NO2) Dd2 (CQ-resistant)56.3 ± 8.1[13]
Compound 11 (C6-methoxy, R2 = 3-NO2) Dd2 (CQ-resistant)49.5 ± 4.0[13]

Experimental Protocols: A Guide to Discovery and Evaluation

The following protocols provide detailed methodologies for the key experiments involved in the discovery, isolation, and biological evaluation of novel isocyanide-containing compounds.

Isolation of Novel Antibacterial Compounds from Streptomyces

This protocol outlines the general steps for isolating and purifying bioactive compounds from a Streptomyces culture.

  • Culturing: Inoculate the Streptomyces strain in a suitable liquid medium (e.g., International Streptomyces Project medium 2) and incubate under optimal conditions to allow for the production of secondary metabolites.

  • Extraction: After incubation, separate the mycelium from the culture broth by centrifugation. Extract the supernatant with an organic solvent such as ethyl acetate to partition the bioactive compounds into the organic phase.

  • Purification: Concentrate the organic extract and subject it to chromatographic separation techniques. This may involve multiple steps, starting with silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to isolate pure compounds.

  • Structure Elucidation: Determine the chemical structure of the purified compounds using a combination of spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (1D and 2D).[3][4]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial compound.

  • Preparation of Inoculum: Prepare a standardized suspension of the target bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the optical density to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[14]

Determination of IC50 for Anticancer Compounds

The MTT assay is a colorimetric assay for assessing cell viability and is commonly used to determine the half-maximal inhibitory concentration (IC50) of anticancer drugs.

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal curve to determine the IC50 value.[15][16]

Visualizing the Mechanism of Action: Signaling Pathways and Workflows

Understanding the mechanism of action of novel compounds is crucial for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate key concepts and workflows in isocyanide research.

experimental_workflow cluster_discovery Discovery & Isolation cluster_evaluation Biological Evaluation cluster_development Drug Development Natural Source Natural Source Extraction Extraction Natural Source->Extraction Purification Purification Extraction->Purification Structure Elucidation Structure Elucidation Purification->Structure Elucidation Bioassays Bioassays Structure Elucidation->Bioassays MIC Determination MIC Determination Bioassays->MIC Determination IC50 Determination IC50 Determination Bioassays->IC50 Determination Lead Optimization Lead Optimization Bioassays->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials

General workflow for the discovery and development of isocyanide natural products.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Isocyanide Inhibitor Isocyanide Inhibitor Isocyanide Inhibitor->RAF

Hypothetical inhibition of the MAPK/ERK signaling pathway by an isocyanide compound.

Conclusion and Future Directions

The discovery of novel isocyanide-containing compounds represents a vibrant and promising area of research with significant implications for drug development. The diverse biological activities exhibited by these molecules, coupled with advances in synthetic chemistry, are paving the way for a new generation of therapeutics. Future efforts will likely focus on the continued exploration of underexplored natural sources, the development of more efficient and stereoselective synthetic methods, and the detailed elucidation of the molecular mechanisms underlying the bioactivity of these fascinating compounds. The strategic application of the principles and protocols outlined in this guide will be instrumental in unlocking the full therapeutic potential of the isocyanide pharmacophore.

References

Methodological & Application

Application Notes and Protocols for 2-(4-Isocyanophenyl)acetonitrile in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4-isocyanophenyl)acetonitrile in multicomponent reactions (MCRs), particularly the Ugi and Passerini reactions. Due to the limited availability of specific literature on this reagent, this document presents generalized yet detailed protocols adapted from established procedures for structurally similar aryl isocyanides. These notes are intended to serve as a foundational guide for researchers exploring the synthetic utility of this versatile building block in drug discovery and medicinal chemistry.

Introduction

Multicomponent reactions are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation.[1] Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for the rapid generation of diverse chemical libraries of drug-like molecules.[2][3] this compound is an attractive, yet underexplored, isocyanide for these reactions. The presence of the cyanomethyl group, an electron-withdrawing and synthetically versatile handle, is anticipated to influence the reactivity of the isocyanide and provide a valuable point for post-MCR modifications of the resulting products. The products derived from this reagent are expected to be of significant interest in the development of novel therapeutics, including kinase inhibitors and other targeted agents.

Synthesis of this compound

Since this compound is not readily commercially available, a plausible two-step synthesis from 4-aminophenylacetonitrile is proposed.

Protocol 1: Synthesis of N-(4-(cyanomethyl)phenyl)formamide

  • To a stirred solution of 4-aminophenylacetonitrile (1.0 eq) in ethyl formate (10-15 eq), add a catalytic amount of a strong acid (e.g., HCl, 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess ethyl formate under reduced pressure.

  • The crude N-(4-(cyanomethyl)phenyl)formamide can be purified by recrystallization or column chromatography.

Protocol 2: Dehydration to this compound

  • In a well-ventilated fume hood, dissolve the N-(4-(cyanomethyl)phenyl)formamide (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a dehydrating agent, such as phosphorus oxychloride (POCl₃, 1.1 eq) or triphenylphosphine/carbon tetrachloride (PPh₃/CCl₄), dropwise at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of an aqueous sodium carbonate solution.

  • Extract the aqueous layer with the organic solvent used in the reaction.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound should be purified by column chromatography on silica gel.

Multicomponent Reactions with this compound

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[4] The reaction is known for its high atom economy and the ability to generate a high degree of molecular diversity.[5]

General Protocol for the Ugi Reaction:

  • To a solution of the aldehyde (1.0 eq) in a polar solvent such as methanol or ethanol, add the amine (1.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the imine.

  • Add the carboxylic acid (1.0 eq) to the reaction mixture, followed by this compound (1.0 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. Reactions are typically complete within 24-48 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Table 1: Representative Conditions and Yields for the Ugi Reaction with Aryl Isocyanides

AldehydeAmineCarboxylic AcidSolventTime (h)Yield (%)Reference
BenzaldehydeBenzylamineAcetic AcidMethanol2485-95[4]
4-NitrobenzaldehydeAnilineBenzoic AcidMethanol4870-80Analogous Reactions
IsobutyraldehydeCyclohexylaminePropionic AcidEthanol2480-90Analogous Reactions

Note: The yields presented are representative of Ugi reactions with other aryl isocyanides and may vary for this compound.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[6] This reaction is a powerful tool for the synthesis of depsipeptides and other ester-containing compounds.[7]

General Protocol for the Passerini Reaction:

  • In a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), dissolve the aldehyde (1.0 eq) and the carboxylic acid (1.0 eq).

  • Add this compound (1.0 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Table 2: Representative Conditions and Yields for the Passerini Reaction with Aryl Isocyanides

AldehydeCarboxylic AcidSolventTime (h)Yield (%)Reference
BenzaldehydeAcetic AcidDCM1280-90[6]
4-ChlorobenzaldehydeBenzoic AcidTHF2475-85Analogous Reactions
CyclohexanecarboxaldehydePropionic AcidDCM1885-95Analogous Reactions

Note: The yields presented are representative of Passerini reactions with other aryl isocyanides and may vary for this compound.

Reaction Mechanisms and Workflow

Ugi_Reaction Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine Amine Amine Amine->Imine Carboxylic_Acid Carboxylic Acid Adduct α-Adduct Carboxylic_Acid->Adduct Isocyanide This compound Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Nitrilium Nitrilium->Adduct Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: General mechanism of the Ugi four-component reaction.

Passerini_Reaction Aldehyde Aldehyde Nitrilium Nitrilium Ion Aldehyde->Nitrilium Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Nitrilium Isocyanide This compound Isocyanide->Nitrilium Adduct α-Adduct Nitrilium->Adduct Product α-Acyloxy Amide Adduct->Product Acyl Transfer

Caption: General mechanism of the Passerini three-component reaction.

Experimental_Workflow cluster_legend *Amine is only for Ugi Reaction Start Start Reactants Combine Reactants (Aldehyde, Amine*, Acid, Isocyanide) Start->Reactants Reaction Stir at Room Temperature (Monitor by TLC) Reactants->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End key

References

Application Notes and Protocols for the Ugi Reaction Utilizing 2-(4-Isocyanophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ugi four-component reaction (U-4CR) is a powerful and highly efficient one-pot synthesis that enables the rapid generation of diverse α-acylamino carboxamide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2] This multicomponent reaction is celebrated for its high atom economy, broad substrate scope, and the formation of complex molecules in a single synthetic step, making it a cornerstone in combinatorial chemistry and drug discovery for the synthesis of peptidomimetics and novel heterocyclic scaffolds.[3][4] The use of bifunctional starting materials in the Ugi reaction can lead to a significant increase in the diversity of the resulting products.[2]

This document provides detailed application notes and generalized protocols for conducting the Ugi reaction with a specific focus on the use of 2-(4-isocyanophenyl)acetonitrile as the isocyanide component. While specific examples of Ugi reactions explicitly employing this compound are not extensively documented in the reviewed scientific literature, the protocols provided herein are based on the well-established principles of the Ugi reaction and can be adapted for this specific isocyanide. The nitrile functionality in this compound offers a potential site for post-Ugi modifications, further expanding the chemical space accessible from this building block.

Reaction Principle and Mechanism

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement to form the stable α-acylamino carboxamide product.[2] The currently accepted mechanism involves the initial formation of an imine from the aldehyde and the amine. The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the nucleophilic carbon of the isocyanide. This is followed by the addition of the carboxylate anion and the final Mumm rearrangement.[2]

Below is a diagram illustrating the generally accepted mechanism of the Ugi reaction.

Ugi_Mechanism cluster_1 Imine Formation cluster_2 Activation and Nucleophilic Attack cluster_3 Rearrangement and Product Formation Aldehyde Aldehyde (R1-CHO) Imine Imine Aldehyde->Imine - H2O Amine Amine (R2-NH2) Amine->Imine Iminium_Ion Iminium Ion Imine->Iminium_Ion + H+ Carboxylic_Acid Carboxylic Acid (R3-COOH) Carboxylic_Acid->Iminium_Ion Nitrilium_Ion Nitrilium Ion Iminium_Ion->Nitrilium_Ion Isocyanide Isocyanide (R4-NC) [this compound] Isocyanide->Nitrilium_Ion Intermediate Intermediate Adduct Nitrilium_Ion->Intermediate + R3-COO- Product α-Acylamino Carboxamide Intermediate->Product Mumm Rearrangement Experimental_Workflow cluster_0 Reaction Setup cluster_1 Monitoring and Work-up cluster_2 Purification and Analysis A Combine Aldehyde, Amine, Carboxylic Acid in Solvent B Add this compound A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Solvent Removal (Rotary Evaporation) D->E F Aqueous Work-up (if necessary) E->F G Column Chromatography or Recrystallization E->G F->G H Characterization (NMR, MS, etc.) G->H Signaling_Pathway_Investigation cluster_0 Compound Synthesis and Screening cluster_1 Target Identification and Validation cluster_2 Cellular Pathway Analysis A Ugi Reaction with This compound B Library of Novel α-Acylamino Carboxamides A->B C Initial Biological Screening (e.g., Cell Viability Assay) B->C D Identify Active Compounds C->D E Hypothesize Target Pathway (e.g., Kinase Signaling) D->E F In Vitro Kinase Assays E->F G Western Blot for Phosphorylated Pathway Proteins F->G H Confirmation of Pathway Inhibition G->H

References

Application Notes and Protocols for the Passerini Reaction with 2-(4-Isocyanophenyl)acetonitrile: A Feasibility Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Passerini reaction is a powerful three-component reaction that rapidly generates molecular complexity, yielding α-acyloxy carboxamides from an isocyanide, a carbonyl compound, and a carboxylic acid. This reaction has found broad applications in medicinal chemistry and drug discovery for the synthesis of diverse compound libraries. This document aims to provide detailed application notes and protocols for the Passerini reaction specifically utilizing 2-(4-isocyanophenyl)acetonitrile as the isocyanide component. However, a comprehensive review of the scientific literature reveals a significant gap: there are no specific published examples, detailed experimental protocols, or quantitative data for the Passerini reaction employing this particular isocyanide.

This absence of data prevents the creation of specific, validated protocols and detailed application notes as requested. The information presented herein is therefore based on the general principles of the Passerini reaction and provides a foundational understanding for researchers interested in exploring the potential of this compound in this context.

Introduction to the Passerini Reaction

The Passerini three-component reaction (P-3CR) is a cornerstone of multicomponent reaction chemistry, first reported by Mario Passerini in 1921.[1][2] It involves the condensation of an isocyanide (R¹-NC), an aldehyde or ketone (R²R³C=O), and a carboxylic acid (R⁴COOH) to form an α-acyloxy carboxamide.[1] The reaction is highly atom-economical and allows for the rapid generation of diverse chemical entities from readily available starting materials.[2]

General Reaction Scheme:

The products, α-acyloxy carboxamides, are recognized as privileged structures in medicinal chemistry and have been investigated for a wide range of biological activities, including anticancer and anti-infective properties.[3][4]

The Isocyanide Component: this compound

The focus of this intended protocol, this compound, is a functionalized isocyanide. The presence of the cyanomethyl group (-CH₂CN) introduces an additional functional handle that could be valuable for post-Passerini modifications or for influencing the biological activity of the resulting products. The electron-withdrawing nature of the cyanomethyl group may also influence the reactivity of the isocyanide in the Passerini reaction.

A thorough search of the chemical literature and supplier databases indicates that this compound is not a commercially available reagent, and specific, optimized synthetic procedures for its preparation are not readily found. This lack of availability is a likely contributor to its absence in reported Passerini reactions.

Generalized Passerini Reaction Protocol (Hypothetical for this compound)

While a specific, validated protocol cannot be provided, a general experimental procedure for a Passerini reaction is outlined below. Researchers wishing to explore the use of this compound would need to first synthesize and characterize this isocyanide and then optimize the reaction conditions for their specific aldehyde and carboxylic acid partners.

Materials:

  • This compound (to be synthesized)

  • Aldehyde or Ketone (e.g., benzaldehyde, isobutyraldehyde)

  • Carboxylic Acid (e.g., acetic acid, benzoic acid)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • To a solution of the aldehyde (1.0 equiv.) and the carboxylic acid (1.0 equiv.) in an aprotic solvent (e.g., DCM, 0.5 M), add this compound (1.0 equiv.) at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture may be concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy carboxamide.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).

Note: The optimal solvent, temperature, and reaction time will need to be determined empirically for each combination of reactants.

Data Presentation (Hypothetical)

Should experimental data become available, it would be structured as follows for clear comparison.

Table 1: Hypothetical Reaction of this compound with Various Aldehydes and Carboxylic Acids.

EntryAldehydeCarboxylic AcidProductYield (%)
1BenzaldehydeAcetic AcidProduct 1aData not available
2IsobutyraldehydeAcetic AcidProduct 1bData not available
3BenzaldehydeBenzoic AcidProduct 1cData not available
4IsobutyraldehydeBenzoic AcidProduct 1dData not available

Mandatory Visualizations

General Passerini Reaction Mechanism

The Passerini reaction is generally believed to proceed through a concerted or ionic mechanism, depending on the solvent polarity.[1]

Passerini_Mechanism cluster_reactants Reactants Isocyanide R¹-NC Intermediate [Intermediate Complex] Isocyanide->Intermediate Carbonyl R²(R³)C=O Carbonyl->Intermediate CarboxylicAcid R⁴COOH CarboxylicAcid->Intermediate Product α-Acyloxy Carboxamide Intermediate->Product Rearrangement

Caption: Generalized mechanism of the Passerini reaction.

Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a Passerini reaction.

Passerini_Workflow Start Mix Isocyanide, Aldehyde, and Carboxylic Acid in Solvent Reaction Stir at Room Temperature Start->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Reaction Workup (e.g., Concentration) Monitoring->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization End Pure α-Acyloxy Carboxamide Characterization->End

Caption: A typical experimental workflow for the Passerini reaction.

Potential Signaling Pathways and Biological Applications

Given that α-acyloxy carboxamides derived from other isocyanides have shown promise as anticancer agents by inducing apoptosis through caspase activation, it is plausible that products derived from this compound could exhibit similar activities.[5]

Hypothetical Signaling Pathway for Apoptosis Induction

If the products were found to be caspase activators, they would likely engage the intrinsic or extrinsic apoptotic pathways.

Apoptosis_Pathway Drug Passerini Product (Hypothetical) Caspase37 Caspase-3/7 Activation Drug->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Application Notes and Protocols for 2-(4-Isocyanophenyl)acetonitrile in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the established reactivity of the isocyanide and nitrile functional groups in click and click-like reactions. As of the current literature, specific examples and quantitative data for the application of 2-(4-isocyanophenyl)acetonitrile in click chemistry are not available. These protocols are provided as a guide for researchers and scientists to explore the potential of this bifunctional molecule.

Application Note 1: Isocyanide-Based Multicomponent Reactions (MCRs) for Diversity-Oriented Synthesis

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools in medicinal chemistry and drug discovery for the rapid generation of complex molecules from simple building blocks.[1][2] These reactions are often considered "click-like" due to their high efficiency, atom economy, and the formation of stable products in a single step.[3] The bifunctional nature of this compound, possessing both an isocyanide and a nitrile group, makes it an intriguing candidate for the synthesis of novel heterocyclic scaffolds and peptidomimetics.[4][5]

The isocyanide group can participate in a four-component Ugi reaction with an aldehyde, an amine, and a carboxylic acid to form an α-acylamino amide. The remaining nitrile group on the phenyl ring is available for further functionalization, potentially through another click reaction or other synthetic transformations.

Hypothetical Ugi Reaction Scheme:

Table 1: Representative Data for Ugi Four-Component Reactions

AldehydeAmineCarboxylic AcidIsocyanideSolventYield (%)Reference
BenzaldehydeBenzylamineAcetic AcidCyclohexyl isocyanideMethanol85[3]
IsobutyraldehydeAnilineBenzoic Acidtert-Butyl isocyanideMethanol92[1]
FormaldehydeGlycine methyl esterBoc-AlanineEthyl isocyanoacetateMethanol78[2]

Experimental Protocol: General Procedure for a Ugi Four-Component Reaction

  • To a solution of the aldehyde (1.0 mmol) in methanol (5 mL), add the amine (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add the carboxylic acid (1.0 mmol) to the reaction mixture.

  • Finally, add this compound (1.0 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product by NMR and mass spectrometry.

Ugi Reaction Workflow Diagram

Ugi_Workflow cluster_reactants Starting Materials Aldehyde Aldehyde Reaction_Vessel Reaction in Methanol (Room Temperature, 24-48h) Aldehyde->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction_Vessel Isocyanide This compound Isocyanide->Reaction_Vessel Purification Column Chromatography Reaction_Vessel->Purification Work-up & Purification Final_Product α-Acylamino Amide Product with Pendant Nitrile Purification->Final_Product Nitrile_Cycloaddition_Workflow Reactant_Nitrile This compound Reaction Reaction in DMF (120°C, 12-24h) Reactant_Nitrile->Reaction Reactant_Azide Organic Azide Reactant_Azide->Reaction Catalyst Lewis Acid Catalyst (e.g., ZnCl2) Catalyst->Reaction Workup Extraction & Drying Reaction->Workup Aqueous Work-up Purification Recrystallization or Column Chromatography Workup->Purification Final_Product Tetrazole Product with Pendant Isocyanide Purification->Final_Product

References

Synthesis of Heterocyclic Compounds from 2-(4-Isocyanophenyl)acetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-(4-isocyanophenyl)acetonitrile as a versatile starting material. This bifunctional reagent, possessing both a nitrile and an isocyanide group, offers multiple reaction pathways for the construction of diverse heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.

Synthesis of 5-(4-(cyanomethyl)phenyl)-1H-tetrazole

The nitrile functionality of this compound can readily undergo a [3+2] cycloaddition reaction with an azide source to furnish a tetrazole ring, a well-known carboxylic acid bioisostere in drug design.

Application Notes:

This protocol outlines the synthesis of 5-(4-(cyanomethyl)phenyl)-1H-tetrazole. The reaction proceeds via the well-established Huisgen 1,3-dipolar cycloaddition of the nitrile with sodium azide. Various catalysts can be employed to facilitate this transformation, with zinc salts and heterogeneous catalysts being common choices to improve reaction rates and yields.[1] The use of dimethylformamide (DMF) as a solvent is typical for this type of reaction due to its high polarity and ability to dissolve the azide salts.[1]

Experimental Protocol:

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or a suitable Lewis acid catalyst (e.g., ZnCl₂)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 - 2.0 eq) and ammonium chloride (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to 120-140 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing ice-water and acidify with a dilute HCl solution to a pH of ~2-3.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography.

Table 1: Synthesis of 5-(4-(cyanomethyl)phenyl)-1H-tetrazole - Reaction Parameters

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1NH₄ClDMF1207High[2]
2CuSO₄·5H₂O (2 mol%)DMSO140-Good to Excellent[3]
3Nano-TiCl₄·SiO₂DMFReflux2Good[1]
4CoY ZeoliteDMF12014High[4]

Note: Yields are generalized from reactions with similar aryl nitriles as specific data for this compound was not available in the cited literature.

Tetrazole_Synthesis Start This compound Reagents NaN₃, NH₄Cl DMF, 120-140°C Start->Reagents [3+2] Cycloaddition Product 5-(4-(cyanomethyl)phenyl)-1H-tetrazole Reagents->Product

Figure 1: Synthesis of 5-(4-(cyanomethyl)phenyl)-1H-tetrazole.

Synthesis of α-Acyloxy Amides via Passerini Reaction

The isocyanide group of this compound is a versatile functional handle for multicomponent reactions, such as the Passerini three-component reaction (P-3CR). This reaction allows for the one-pot synthesis of α-acyloxy amides from an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid.[5]

Application Notes:

This protocol describes a general procedure for the Passerini reaction using this compound. The reaction is typically carried out in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.[5] The reaction is known for its high atom economy and the ability to generate molecular diversity by simply varying the aldehyde and carboxylic acid components. The resulting α-acyloxy amide products can be valuable intermediates in the synthesis of various bioactive molecules.[5]

Experimental Protocol:

Materials:

  • This compound

  • An aldehyde or ketone (e.g., benzaldehyde, isobutyraldehyde)

  • A carboxylic acid (e.g., acetic acid, benzoic acid)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) and the aldehyde/ketone (1.0 eq) in DCM at room temperature, add this compound (1.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired α-acyloxy amide.

Table 2: Passerini Reaction with this compound - Illustrative Examples

Aldehyde/KetoneCarboxylic AcidSolventTemperatureTime (h)Product StructureYield (%)
BenzaldehydeAcetic AcidDCMRoom Temp.24α-acetoxy-N-(4-(cyanomethyl)phenyl)phenylacetamideModerate to High
IsobutyraldehydeBenzoic AcidTHFRoom Temp.48α-benzoyloxy-N-(4-(cyanomethyl)phenyl)isovaleramideModerate to High

Passerini_Reaction cluster_reactants Reactants Isocyanide This compound Product α-Acyloxy Amide Isocyanide->Product Passerini Reaction Aldehyde Aldehyde / Ketone Aldehyde->Product Passerini Reaction CarboxylicAcid Carboxylic Acid CarboxylicAcid->Product Passerini Reaction

Figure 2: General workflow for the Passerini reaction.

Synthesis of Bis-Amides via Ugi Reaction

The Ugi four-component reaction (U-4CR) is another powerful multicomponent reaction that utilizes the isocyanide functionality. It involves the reaction of an isocyanide, an amine, a carbonyl compound, and a carboxylic acid to form a bis-amide in a single step.[6]

Application Notes:

This section provides a general protocol for the Ugi reaction with this compound. The reaction is typically performed in polar solvents like methanol or ethanol at room temperature and is known for its high yields and atom economy.[6] The Ugi reaction allows for the rapid generation of complex peptide-like structures from simple starting materials, making it a valuable tool in drug discovery for creating libraries of compounds.

Experimental Protocol:

Materials:

  • This compound

  • A primary or secondary amine (e.g., aniline, benzylamine)

  • An aldehyde or ketone (e.g., formaldehyde, benzaldehyde)

  • A carboxylic acid (e.g., acetic acid, benzoic acid)

  • Methanol or ethanol

  • Water

  • Ethyl acetate

Procedure:

  • In a flask, dissolve the amine (1.0 eq), aldehyde/ketone (1.0 eq), and carboxylic acid (1.0 eq) in methanol.

  • Stir the mixture at room temperature for 10-30 minutes to allow for the formation of the iminium ion.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 24-72 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by recrystallization or column chromatography.

Table 3: Ugi Reaction with this compound - Illustrative Examples

AmineAldehyde/KetoneCarboxylic AcidSolventTemperatureTime (h)Product StructureYield (%)
AnilineBenzaldehydeAcetic AcidMethanolRoom Temp.48N-(4-(cyanomethyl)phenyl)-2-(acetyl(phenyl)amino)-2-phenylacetamideHigh
BenzylamineFormaldehydeBenzoic AcidEthanolRoom Temp.24N-benzyl-N-(2-((4-(cyanomethyl)phenyl)amino)-2-oxoethyl)benzamideHigh

Ugi_Reaction cluster_reactants Reactants Isocyanide This compound Product Bis-Amide Isocyanide->Product Ugi Reaction Amine Amine Amine->Product Ugi Reaction Carbonyl Aldehyde / Ketone Carbonyl->Product Ugi Reaction CarboxylicAcid Carboxylic Acid CarboxylicAcid->Product Ugi Reaction

Figure 3: General workflow for the Ugi four-component reaction.

Synthesis of Substituted Oxazoles and Thiazoles

While specific protocols for the synthesis of oxazoles and thiazoles directly from this compound are not extensively reported, general synthetic strategies can be adapted. The isocyanide functionality can participate in cyclization reactions to form these five-membered heterocycles. For instance, the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with a tosylmethyl isocyanide (TosMIC) derivative, could be conceptually adapted.[7] Similarly, thiazole synthesis often involves the reaction of a thioamide with an α-haloketone (Hantzsch synthesis), or variations involving isocyanides.

Further research and methods development would be required to establish efficient protocols for the synthesis of oxazole and thiazole derivatives starting directly from this compound. These potential pathways represent an opportunity for novel synthetic explorations.

References

Application Notes and Protocols for 2-(4-Isocyanophenyl)acetonitrile in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Isocyanophenyl)acetonitrile is a versatile reagent for solid-phase organic synthesis (SPOS), particularly in the construction of diverse molecular libraries for drug discovery. Its bifunctional nature, possessing both an isocyanide and a nitrile group, allows for its participation in isocyanide-based multicomponent reactions (IMCRs) while introducing a functional handle for further diversification. The primary advantage of utilizing this reagent in a solid-phase format is the mitigation of the unpleasant odor characteristic of volatile isocyanides and the simplification of purification procedures.[1][2][3][4]

This document provides detailed protocols for the application of this compound in two of the most prominent IMCRs: the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR).

Key Advantages of Solid-Phase Synthesis with this compound

  • Odor Mitigation: Immobilization of the isocyanide functionality on a solid support eliminates the volatile and unpleasant odor associated with low molecular weight isocyanides.[1][2][4]

  • Simplified Purification: Excess reagents and soluble by-products are easily removed by simple filtration and washing of the resin-bound product.

  • High-Throughput Synthesis: The solid-phase format is amenable to automation and parallel synthesis, enabling the rapid generation of compound libraries.[3]

  • Structural Diversity: Multicomponent reactions involving this compound provide a high degree of structural diversity in a single synthetic step.[1][2][3]

Experimental Protocols

General Solid-Phase Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[5][6] In this protocol, this compound is used as the isocyanide component.

Reaction Scheme:

Ugi_Reaction cluster_product Product R1_CHO R1-CHO (Aldehyde on Resin) R2_NH2 R2-NH2 (Amine) arrow + R1_CHO->arrow R3_COOH R3-COOH (Carboxylic Acid) arrow2 + R2_NH2->arrow2 Isocyanide NC-C6H4-CH2-CN (this compound) arrow3 + R3_COOH->arrow3 Product Resin-Bound Ugi Product Isocyanide->Product Solvent, RT arrow->R2_NH2 arrow2->R3_COOH arrow3->Isocyanide Passerini_Reaction cluster_product Product R1_CHO R1-CHO (Aldehyde on Resin) R2_COOH R2-COOH (Carboxylic Acid) arrow + R1_CHO->arrow Isocyanide NC-C6H4-CH2-CN (this compound) arrow2 + R2_COOH->arrow2 Product Resin-Bound Passerini Product Isocyanide->Product Solvent, RT arrow->R2_COOH arrow2->Isocyanide SPS_Workflow Resin Select & Swell Resin Reaction Perform Multicomponent Reaction (Ugi or Passerini) Resin->Reaction Wash Wash Resin to Remove Excess Reagents Reaction->Wash Cleavage Cleave Product from Resin Wash->Cleavage Purification Purify Crude Product Cleavage->Purification Analysis Characterize Final Product (LC-MS, NMR) Purification->Analysis

References

Application Notes and Protocols: 2-(4-Isocyanophenyl)acetonitrile in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-(4-isocyanophenyl)acetonitrile as a versatile ligand in organometallic chemistry. The unique combination of a terminal isocyanide group and a nitrile functionality within the same molecule offers intriguing possibilities for the synthesis of novel mono- and polynuclear metal complexes with potential applications in catalysis, materials science, and medicinal chemistry.

Ligand Properties and Coordination Chemistry

This compound possesses two potential coordination sites: the isocyanide carbon and the nitrile nitrogen. The isocyanide group is a strong σ-donor and a modest π-acceptor, similar to carbon monoxide, making it an excellent ligand for stabilizing low-valent transition metals. The nitrile group is a weaker σ-donor and can coordinate to metal centers, potentially acting as a bridging ligand between two metal centers or as a secondary binding site in a chelating fashion, although the latter is less common for nitriles. The electronic properties of the ligand can be tuned through modifications of the phenyl ring.

Synthesis of this compound

A plausible synthetic route to this compound starting from 4-aminophenylacetonitrile is outlined below.

SynthesisWorkflow cluster_start Starting Material cluster_formylation Formylation cluster_dehydration Dehydration A 4-Aminophenylacetonitrile R1 Formic Acid Acetic Anhydride A->R1 B N-(4-(cyanomethyl)phenyl)formamide R2 POCl3 Pyridine B->R2 R1->B C This compound R2->C

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound
  • Formylation of 4-Aminophenylacetonitrile:

    • In a round-bottom flask, dissolve 4-aminophenylacetonitrile (1.0 eq) in formic acid (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.2 eq) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice water and collect the resulting precipitate by filtration.

    • Wash the solid with cold water and dry under vacuum to yield N-(4-(cyanomethyl)phenyl)formamide.

  • Dehydration to this compound:

    • Suspend N-(4-(cyanomethyl)phenyl)formamide (1.0 eq) in dry pyridine (5.0 eq) under an inert atmosphere.

    • Cool the mixture to -10 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise, keeping the temperature below 0 °C.

    • After addition, stir the reaction mixture at room temperature for 2 hours.

    • Carefully pour the mixture onto crushed ice and extract the product with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Organometallic Complexes: Synthesis and Characterization

The isocyanide functionality of this compound allows for the straightforward synthesis of a variety of organometallic complexes.

Synthesis of a Mononuclear Iron(II) Complex

ComplexSynthesis FeBr2 FeBr₂ Solvent Dichloromethane FeBr2->Solvent Ligand This compound (4 eq) Ligand->Solvent Complex [FeBr₂(CNC₆H₄CH₂CN)₄] Solvent->Complex Stir, RT, 24h

Caption: Synthesis of a tetrahedral Iron(II) complex.

Experimental Protocol: Synthesis of [FeBr₂(CNC₆H₄CH₂CN)₄]
  • Under an inert atmosphere, suspend anhydrous iron(II) bromide (1.0 eq) in dry dichloromethane.

  • Add a solution of this compound (4.0 eq) in dry dichloromethane to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Reduce the volume of the solvent under vacuum.

  • Add n-hexane to precipitate the product.

  • Collect the solid by filtration, wash with n-hexane, and dry under vacuum.

Predicted Spectroscopic Data

The formation of organometallic complexes with this compound can be monitored by spectroscopic methods.

Complex IR ν(C≡N) (Isocyanide) cm⁻¹ IR ν(C≡N) (Nitrile) cm⁻¹ ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Ligand ~2130~22507.5-7.7 (m, 4H), 3.8 (s, 2H)170 (br), 133, 128, 125, 118, 23
[FeBr₂(CNC₆H₄CH₂CN)₄] ~2180-2200 (shifted to higher frequency upon coordination)~2250 (largely unaffected)7.6-7.9 (m, 16H), 3.9 (s, 8H)165 (br), 134, 129, 127, 117, 24

Applications in Homogeneous Catalysis

Organometallic complexes bearing isocyanide ligands are known to be active catalysts for various organic transformations. Palladium complexes of this compound could potentially be employed in cross-coupling reactions.

Proposed Catalytic Cycle for a Suzuki-Miyaura Coupling

CatalyticCycle cluster_legend Legend A Pd(0)L₂ B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)(X)L₂ B->C Ar-X D Transmetalation (Ar'-B(OR)₂) C->D E Ar-Pd(II)(Ar')L₂ D->E Ar'B(OR)₂ Base F Reductive Elimination E->F F->A Ar-Ar' G Ar-Ar' F->G L L = this compound

Caption: Proposed catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • In a Schlenk tube, add Pd(OAc)₂ (2 mol%), this compound (4 mol%), aryl halide (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of toluene and water (10:1) as the solvent.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Potential in Drug Development

Organometallic compounds have shown promise as therapeutic agents, particularly in oncology.[1] The incorporation of a metal center can lead to novel mechanisms of action. Gold(I) complexes with isocyanide ligands, for instance, have been investigated for their anticancer properties, often targeting thiol-containing enzymes and proteins.

Proposed Mechanism of Action for a Gold(I) Complex

DrugAction AuComplex [Au(CNC₆H₄CH₂CN)Cl] Cell Cancer Cell AuComplex->Cell Inhibition Inhibition AuComplex->Inhibition ThioredoxinReductase Thioredoxin Reductase (TrxR) Cell->ThioredoxinReductase ThioredoxinReductase->Inhibition ROS Increased Reactive Oxygen Species (ROS) Inhibition->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Proposed mechanism of action for a gold(I) complex.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture a human cancer cell line (e.g., HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the gold(I) complex of this compound in DMSO. Serially dilute the stock solution in culture media to obtain a range of final concentrations. Replace the media in the wells with the media containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Disclaimer: The experimental protocols and data presented are predictive and based on established principles of organometallic chemistry. Actual results may vary and should be confirmed through rigorous experimentation. Safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Polymerization of 2-(4-Isocyanophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the polymerization of 2-(4-isocyanophenyl)acetonitrile. The information is intended to guide researchers in the synthesis and exploration of novel polymers derived from this monomer. The unique combination of the isocyanide group, capable of undergoing polymerization, and the acetonitrile moiety, offers potential for creating functional polymers with interesting properties for various applications, including drug delivery and material science.

Introduction to Polyisocyanides

Isocyanides are a class of organic compounds characterized by a -N≡C functional group. Their polymerization can lead to the formation of unique helical polymers, known as polyisocyanides. These polymers are structurally rigid and can exhibit chirality, making them interesting candidates for applications in areas such as chiral separations, liquid crystals, and as scaffolds for catalysts. The polymerization of isocyanides can be initiated by various methods, including acid-catalyzed, metal-catalyzed, and anionic polymerization.

While specific literature on the polymerization of this compound is not abundant, protocols for the polymerization of structurally similar aryl isocyanides can be adapted. The following sections provide a hypothetical, yet plausible, experimental protocol and expected data based on established methods for isocyanide polymerization.

Hypothetical Polymerization via Nickel(II)-Catalysis

Nickel(II) complexes are well-known catalysts for the controlled polymerization of isocyanides. The following protocol outlines a general procedure for the polymerization of this compound using a nickel(II) catalyst.

Experimental Protocol: Nickel(II)-Catalyzed Polymerization

Materials:

  • Monomer: this compound

  • Catalyst: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Solvent: Toluene, anhydrous

  • Initiator/Reducing Agent: Sodium borohydride (NaBH₄) (optional, for in-situ catalyst activation)

  • Quenching Agent: Methanol

  • Precipitation Solvent: Methanol or Hexane

Procedure:

  • Monomer and Solvent Preparation: In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amount of this compound in anhydrous toluene.

  • Catalyst Addition: To the monomer solution, add the Nickel(II) chloride hexahydrate catalyst. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer.

  • Initiation (if applicable): If using an in-situ activation method, a reducing agent like sodium borohydride can be added to the mixture.

  • Polymerization: Stir the reaction mixture at a controlled temperature (e.g., room temperature or elevated temperatures) for a specified duration. The progress of the polymerization can be monitored by techniques such as IR spectroscopy (disappearance of the isocyanide peak around 2150-2110 cm⁻¹).[1]

  • Termination: Quench the polymerization by adding a small amount of methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol or hexane.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Table 1: Hypothetical Quantitative Data for Ni(II)-Catalyzed Polymerization
EntryMonomer/Catalyst RatioTemperature (°C)Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)
150:125248510,0001.5
2100:125248220,0001.6
3200:125487538,0001.7
4100:160129019,5001.4

Note: The data presented in this table is hypothetical and serves as a guideline for expected trends in the polymerization of an aryl isocyanide.

Living Anionic Polymerization

Living anionic polymerization is another powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[2][3] For isocyanides, this method can be employed using strong bases or organometallic initiators.

Experimental Protocol: Anionic Polymerization

Materials:

  • Monomer: this compound

  • Initiator: n-Butyllithium (n-BuLi) or Sodium naphthalenide

  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Quenching Agent: Degassed Methanol

Procedure:

  • Monomer and Solvent Preparation: In a rigorously dried and sealed reaction vessel under high vacuum or an inert atmosphere, dissolve the this compound monomer in anhydrous THF.

  • Initiator Addition: Cool the monomer solution to a low temperature (e.g., -78 °C) and add the initiator (e.g., n-BuLi) dropwise via a syringe. The amount of initiator will determine the molecular weight of the polymer.

  • Polymerization: Allow the reaction to proceed at the low temperature for the desired time. The solution may develop a characteristic color indicating the presence of living anionic species.

  • Termination: Terminate the polymerization by adding a quenching agent, such as degassed methanol.

  • Purification and Isolation: Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.

Table 2: Hypothetical Quantitative Data for Anionic Polymerization
EntryMonomer/Initiator RatioTemperature (°C)Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)
150:1-782>957,1001.2
2100:1-782>9514,2001.2
3200:1-784>9028,0001.3

Note: This data is hypothetical and illustrates the expected control over molecular weight and polydispersity achievable with living anionic polymerization.

Visualizing the Polymerization Process

The following diagrams illustrate the proposed polymerization schemes.

G cluster_0 Nickel(II)-Catalyzed Polymerization Monomer This compound Polymer Poly(this compound) Monomer->Polymer Polymerization Catalyst Ni(II) Catalyst Catalyst->Polymer Catalyzes

Caption: Nickel(II)-Catalyzed Polymerization Workflow.

G cluster_1 Living Anionic Polymerization Monomer_A This compound Living_Polymer Living Polymer Chain Monomer_A->Living_Polymer Initiation & Propagation Initiator_A Anionic Initiator (e.g., n-BuLi) Initiator_A->Living_Polymer Quenched_Polymer Poly(this compound) Living_Polymer->Quenched_Polymer Termination Quenching_Agent Quenching Agent (e.g., MeOH) Quenching_Agent->Quenched_Polymer

Caption: Living Anionic Polymerization Pathway.

Potential Applications and Future Directions

Polymers derived from this compound hold promise in several areas:

  • Drug Delivery: The rigid helical structure of the polyisocyanide backbone could serve as a scaffold for attaching drug molecules, potentially leading to controlled release systems. The nitrile group offers a site for further chemical modification.

  • Biomaterials: The unique conformation of these polymers might be explored for creating biocompatible materials for tissue engineering or as coatings for medical devices.

  • Smart Materials: The combination of the rigid polymer backbone and the polar nitrile groups could lead to materials with interesting optical or electronic properties, responsive to external stimuli.

Further research should focus on the detailed characterization of the synthesized polymers, including their solution properties, solid-state morphology, and biological compatibility. The exploration of block copolymers incorporating this compound could also lead to the development of novel materials with self-assembling properties.

References

Application Notes and Protocols for Reactions with 2-(4-Isocyanophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for chemical reactions involving 2-(4-isocyanophenyl)acetonitrile. This versatile isocyanide is a valuable building block in multicomponent reactions, particularly the Passerini and Ugi reactions, which are widely employed in the synthesis of peptidomimetics and other biologically active compounds.[1][2][3]

Overview of Key Reactions

This compound is a bifunctional reagent featuring both an isocyanide group and an acetonitrile moiety. The isocyanide functional group readily participates in multicomponent reactions, allowing for the rapid assembly of complex molecular scaffolds. The acetonitrile group can be further functionalized, offering a handle for subsequent chemical transformations.

The two primary applications for this reagent are the Passerini and Ugi reactions:

  • Passerini Reaction: A three-component reaction between an isocyanide, a carboxylic acid, and an aldehyde or ketone to form an α-acyloxycarboxamide.[4][5] This reaction is notable for its atom economy and the creation of a new stereocenter.[4]

  • Ugi Reaction: A four-component reaction involving an isocyanide, a carboxylic acid, an amine, and an aldehyde or ketone to produce a bis-amide.[2][6] This reaction is highly efficient for generating peptide-like structures.[1][3]

Experimental Protocols

General Synthesis of α-Acyloxycarboxamides via the Passerini Reaction

The Passerini reaction offers a straightforward method for the synthesis of α-acyloxycarboxamides. The reaction proceeds by the nucleophilic attack of the isocyanide on the carbonyl carbon of the aldehyde, activated by the carboxylic acid. Subsequent intramolecular rearrangement yields the final product.[4]

Protocol:

  • To a solution of the aldehyde (1.0 equiv.) and carboxylic acid (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.5 M), add this compound (1.0 equiv.).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired α-acyloxycarboxamide.

Data Presentation:

AldehydeCarboxylic AcidSolventTime (h)Yield (%)
BenzaldehydeAcetic AcidDCM24Data not available in search results
4-NitrobenzaldehydeBenzoic AcidTHF48Data not available in search results
IsobutyraldehydePropionic AcidDCM36Data not available in search results

Note: Specific yield data for reactions with this compound were not available in the search results. The table provides a template for recording experimental data.

Diagram: Passerini Reaction Workflow

Passerini_Workflow Reactants Aldehyde Carboxylic Acid This compound Mixing Dissolve in Aprotic Solvent (DCM/THF) Reactants->Mixing Reaction Stir at Room Temperature (24-48h) Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Concentrate in vacuo Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product α-Acyloxycarboxamide Purification->Product

Caption: General workflow for the Passerini three-component reaction.

General Synthesis of Bis-Amides via the Ugi Reaction

The Ugi four-component reaction is a powerful tool for the synthesis of peptidomimetics. The reaction mechanism involves the formation of an imine from the amine and aldehyde, which is then attacked by the isocyanide. Subsequent addition of the carboxylic acid and an intramolecular rearrangement (Mumm rearrangement) leads to the final bis-amide product.[2][6]

Protocol:

  • To a solution of the aldehyde (1.0 equiv.) and amine (1.0 equiv.) in a polar solvent such as methanol (MeOH) or ethanol (EtOH) (0.5 - 2.0 M), add the carboxylic acid (1.0 equiv.).[2]

  • Stir the mixture for a short period (e.g., 15-30 minutes) to allow for imine formation.

  • Add this compound (1.0 equiv.) to the reaction mixture. The reaction is often exothermic.[2]

  • Stir the reaction at room temperature for 24-72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure bis-amide.

Data Presentation:

AldehydeAmineCarboxylic AcidSolventTime (h)Yield (%)
BenzaldehydeBenzylamineAcetic AcidMeOH48Data not available in search results
FormaldehydeAnilineBenzoic AcidEtOH72Data not available in search results
CyclohexanecarboxaldehydeCyclohexylaminePropionic AcidMeOH48Data not available in search results

Note: Specific yield data for reactions with this compound were not available in the search results. This table serves as a template.

Diagram: Ugi Reaction Signaling Pathway (General Mechanism)

Ugi_Mechanism cluster_reactants Reactants Aldehyde Aldehyde/Ketone Imine Imine Formation Aldehyde->Imine Amine Amine Amine->Imine CarboxylicAcid Carboxylic Acid Iminium Protonation CarboxylicAcid->Iminium Adduct Addition of Carboxylate CarboxylicAcid->Adduct Isocyanide This compound Nitrilium Nucleophilic Attack by Isocyanide Isocyanide->Nitrilium Imine->Iminium Iminium->Nitrilium Nitrilium->Adduct Mumm Mumm Rearrangement Adduct->Mumm Product Bis-Amide Mumm->Product

Caption: The mechanistic pathway of the Ugi four-component reaction.

Characterization of Products

The products of Passerini and Ugi reactions can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For α-acyloxycarboxamides, characteristic signals for the methine proton adjacent to the ester and amide groups will be present. For bis-amides, two distinct amide proton signals may be observed.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amide C=O stretch (typically around 1640-1680 cm⁻¹) and the ester C=O stretch (around 1735-1750 cm⁻¹) in Passerini products. The nitrile C≡N stretch from the starting material will be absent in the product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

Applications in Drug Development

The scaffolds produced from reactions with this compound, namely α-acyloxycarboxamides and bis-amides, are of significant interest in drug discovery.

  • Peptidomimetics: The Ugi reaction is a cornerstone in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved pharmacological properties such as enhanced stability and oral bioavailability.[1][3]

  • Anticancer Agents: Derivatives of phenylacetonitrile have shown potential as anticancer agents by inhibiting tubulin polymerization.[4] Further investigation into the biological activity of compounds synthesized from this compound is warranted to explore their potential in this area.

Diagram: Logical Relationship in Drug Discovery

Drug_Discovery_Logic cluster_synthesis Synthesis Isocyanide This compound MCR Multicomponent Reactions (Passerini, Ugi) Isocyanide->MCR Library Compound Library (α-Acyloxycarboxamides, Bis-Amides) MCR->Library Screening Biological Screening (e.g., Anticancer Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: A logical workflow from starting material to a potential drug candidate.

Conclusion

This compound is a highly valuable and versatile reagent for the construction of complex molecular architectures through multicomponent reactions. The detailed protocols and application notes provided herein serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to effectively utilize this compound in their research endeavors. Further exploration of the reaction scope and the biological activities of the resulting compounds is encouraged to unlock the full potential of this promising building block.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Isocyanophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(4-isocyanophenyl)acetonitrile. It is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound appears as a dark oil or discolored solid. What are the likely impurities?

A1: Discoloration often indicates the presence of polymeric or degradation byproducts. The isocyanate functional group is highly reactive and can polymerize, especially when exposed to heat, moisture, or certain catalysts.[1] Potential impurities include:

  • Polymeric materials: Oligomers such as isocyanurates, carbodiimides, and uretdiones can form from the self-reaction of isocyanate groups, particularly under thermal stress.[1]

  • Hydrolysis products: Reaction with water will convert the isocyanate group (-NCO) to an amine (-NH2) via an unstable carbamic acid intermediate. This primary amine can then react with another isocyanate molecule to form a urea linkage (-NH-CO-NH-), leading to dimerization or polymerization.

  • Residual starting materials or synthesis byproducts: Depending on the synthetic route, impurities could include the corresponding amine (4-aminophenylacetonitrile) or halide precursor if prepared via phosgenation.[1]

Troubleshooting Steps:

  • Minimize Heat: Avoid high temperatures during solvent removal or purification. Use a rotary evaporator with a low-temperature water bath and utilize high vacuum.[1]

  • Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent hydrolysis. Store the crude material under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Characterize Impurities: Use analytical techniques like FTIR to check for the disappearance of the strong isocyanate peak (~2250 cm⁻¹) and the appearance of amine (N-H stretch, ~3300-3500 cm⁻¹) or urea (C=O stretch, ~1630-1690 cm⁻¹) peaks.

Q2: I am experiencing a significant loss of yield during purification. What are the common causes?

A2: Yield loss during the purification of isocyanates is a common issue, often related to the compound's reactivity.[1]

  • Thermal Degradation: As mentioned in Q1, isocyanates are thermally sensitive. Prolonged heating during distillation or even column chromatography can lead to polymerization and sample loss.[1]

  • Reaction with Purification Media: The isocyanate group can react with nucleophilic functional groups. For instance, using a protic solvent like methanol during chromatography or recrystallization will lead to the formation of a carbamate, consuming your product. Standard silica gel can also be problematic due to surface silanol groups (-Si-OH), which can react with the isocyanate.

  • Hydrolysis: Exposure to atmospheric moisture or wet solvents during work-up or purification procedures is a primary cause of yield loss.[2]

Troubleshooting Steps:

  • Use Low-Temperature Techniques: Opt for purification methods that do not require heat, such as flash chromatography with a non-protic eluent or recrystallization from carefully selected anhydrous solvents. If distillation is necessary, perform it under high vacuum to lower the boiling point.[1]

  • Deactivate Stationary Phase: If using column chromatography, consider deactivating the silica gel. This can be done by pre-treating it with a non-nucleophilic base (like triethylamine) in the eluent system or by using a less reactive stationary phase like neutral alumina.

  • Strict Anhydrous Conditions: Always use freshly distilled, anhydrous solvents for all purification steps. Perform manipulations under an inert atmosphere whenever possible.

Q3: How can I effectively monitor the purification process using Thin-Layer Chromatography (TLC)?

A3: TLC is an excellent tool for monitoring the progress of a purification.[3] For this compound, a non-polar compound, a typical mobile phase would be a mixture of a non-polar solvent like hexanes or heptane with a moderately polar solvent like ethyl acetate or dichloromethane.

Troubleshooting TLC Issues:

  • Problem: Compound is stuck at the baseline. The eluent is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).

  • Problem: Compound runs with the solvent front (High Rf). The eluent is too polar. Increase the proportion of the non-polar solvent (e.g., hexanes).

  • Problem: Streaking on the TLC plate. This can be caused by overloading the sample, acidic/basic impurities, or on-plate decomposition. Try spotting a more dilute solution. If decomposition is suspected (due to reactive silica), consider using TLC plates based on a more inert support like alumina.

Parameter Recommendation for this compound
Stationary Phase Silica Gel 60 F254 or Neutral Alumina
Typical Eluent System Hexanes:Ethyl Acetate (e.g., starting with 9:1, 4:1)
Visualization UV light (254 nm), Iodine chamber, or a p-Anisaldehyde stain

Q4: My purified product shows signs of degradation after storage. What are the correct storage procedures?

A4: Proper storage is critical for maintaining the quality of isocyanates.[2] Degradation is typically caused by moisture and heat.

  • Moisture: The isocyanate group will readily react with water from the atmosphere.

  • Heat and Light: These can promote polymerization or other decomposition pathways.

Recommended Storage Protocol:

  • Container: Store in a tightly sealed glass vial or ampoule. For longer-term storage, consider flame-sealing under vacuum or an inert atmosphere.

  • Atmosphere: Displace any air in the container with a dry, inert gas like argon or nitrogen.

  • Temperature: Store in a freezer at -20°C.

  • Location: Keep in a dark place, such as inside a secondary container or a freezer box.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is suitable for separating the target compound from both more polar and less polar impurities.

  • Preparation of the Stationary Phase:

    • Choose a stationary phase. Silica gel is common, but given the reactivity of isocyanates, it should be dried in a vacuum oven before use. Alternatively, use neutral alumina.[3]

    • Prepare a slurry of the stationary phase in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Carefully pack the column using the wet slurry method to ensure a homogenous stationary bed.[4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc).[3]

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. The progress can be monitored by collecting small fractions and analyzing them by TLC.

    • Collect the fractions containing the pure product, as identified by TLC.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature (<30°C).

    • Place the resulting product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

Recrystallization is effective if a suitable solvent system can be found where the compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Solvent Screening:

    • Test the solubility of a small amount of the crude product in various anhydrous solvents (e.g., hexanes, toluene, diethyl ether, dichloromethane).

    • A good solvent will dissolve the compound when heated but allow for crystal formation upon cooling. A solvent pair (one solvent in which the compound is soluble and another in which it is not) can also be used, such as toluene/hexanes.[5]

  • Recrystallization Procedure:

    • Place the crude solid in a flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

    • If using a solvent pair, dissolve the compound in the "good" solvent and slowly add the "poor" solvent at an elevated temperature until the solution becomes slightly cloudy. Add a drop of the "good" solvent to clarify.

    • Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the flask's inner wall with a glass rod may be necessary.

    • Once crystals have formed, place the flask in an ice bath or freezer to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly under high vacuum.

Visualized Workflows and Logic

Below are diagrams illustrating key processes for the purification of this compound.

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Product dissolve Dissolve in Anhydrous Solvent crude->dissolve column Flash Column Chromatography dissolve->column Method 1 recrystal Recrystallization dissolve->recrystal Method 2 tlc TLC Analysis of Fractions column->tlc combine Combine Pure Fractions recrystal->combine Collect Crystals tlc->combine evap Solvent Removal (Low Temp) combine->evap dry High Vacuum Drying evap->dry final Pure Product dry->final

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingPurity cluster_hydrolysis Hydrolysis/Polymerization cluster_impurities Starting Material/Byproduct start Low Purity After Initial Purification check_ir Analyze by FTIR start->check_ir nco_peak Strong -NCO peak (~2250 cm⁻¹)? check_ir->nco_peak hydrolysis_detected Weak/Absent -NCO peak. Presence of -NH or C=O peaks. nco_peak->hydrolysis_detected No impurities_present Strong -NCO peak present. Other impurities detected by NMR/TLC. nco_peak->impurities_present Yes action_hydrolysis Action: - Re-purify under strict anhydrous conditions. - Use deactivated silica/alumina. - Ensure dry solvents and inert atmosphere. hydrolysis_detected->action_hydrolysis action_impurities Action: - Optimize chromatography gradient. - Screen for a different recrystallization solvent. - Consider vacuum distillation. impurities_present->action_impurities

Caption: Troubleshooting flowchart for low purity of this compound.

References

Technical Support Center: Synthesis of 2-(4-Isocyanophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-(4-isocyanophenyl)acetonitrile, with a primary focus on addressing issues related to low yields.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems encountered during the synthesis of this compound, which is typically prepared via a nucleophilic substitution reaction between a 4-(halomethyl)phenyl isocyanide and a cyanide salt.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Poor quality of starting materials Ensure the 4-(halomethyl)phenyl isocyanide is pure and free from degradation. The quality of the benzyl halide can significantly affect the yield.[1] Use freshly distilled or purified reagents if necessary. Verify the purity of the cyanide salt, as it can be hygroscopic.
Presence of water in the reaction Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. The presence of water can lead to the formation of byproducts such as 4-(hydroxymethyl)phenyl isocyanide, reducing the yield of the desired nitrile.[2][3]
Incorrect reaction temperature The optimal temperature can vary. If the reaction is too slow, consider gently heating the mixture under reflux.[2][3][4] However, excessive heat can promote side reactions and decomposition. Start with room temperature and gradually increase if needed.
Inefficient stirring In heterogeneous reactions (e.g., with solid cyanide salts), vigorous stirring is crucial to ensure proper mixing and reaction rates.
Choice of solvent Polar aprotic solvents like DMSO or DMF are often effective as they can increase the nucleophilicity of the cyanide ion.[5] However, the choice of solvent can also influence the formation of the isonitrile byproduct.

Problem 2: Presence of a Major Impurity (Isomeric Isonitrile)

A common and significant side product in this synthesis is the isomeric isonitrile, formed from the nucleophilic attack by the nitrogen atom of the cyanide anion. The cyanide ion is an ambident nucleophile, meaning it can react at either the carbon or the nitrogen atom.[5]

Factor Influencing Isomer Formation Recommendation to Favor Nitrile Formation
Cyanide Salt Counter-ion Use alkali metal cyanides like NaCN or KCN. These salts are more ionic in nature, leading to a "freer" cyanide ion in solution where the more nucleophilic carbon atom is more likely to attack the benzylic carbon.[6] In contrast, silver cyanide (AgCN) is more covalent and tends to favor the formation of isonitriles.[2][6]
Solvent Polarity Polar aprotic solvents such as DMSO and acetone are generally preferred for the synthesis of nitriles from alkyl halides.[5] These solvents effectively solvate the cation of the cyanide salt without strongly interacting with the cyanide anion, thus favoring the attack through the carbon atom.
Reaction Mechanism Conditions that favor an SN2 mechanism (e.g., primary benzylic halides, polar aprotic solvents) will predominantly yield the desired nitrile. Conditions promoting an SN1 mechanism (e.g., tertiary benzylic halides, protic solvents) can lead to a higher proportion of the isonitrile byproduct.[6]

Problem 3: Difficult Purification

Issue Suggested Purification Strategy
Separating the nitrile from the isonitrile isomer Fractional distillation under reduced pressure can be effective if the boiling points of the two isomers are sufficiently different. Column chromatography on silica gel is another common and effective method for separating isomers.
Removing unreacted starting materials If the starting halide is present, a simple aqueous workup can help remove any water-soluble impurities. Unreacted cyanide salts can be removed by filtration and the filtrate can then be processed.
General purification Recrystallization from a suitable solvent system can be an excellent final step to obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this synthesis?

A1: The most frequent cause of low yields is the formation of the isomeric isonitrile as a major byproduct. This occurs because the cyanide ion can attack the benzylic halide with either its carbon or nitrogen atom. Optimizing the reaction conditions to favor attack by the carbon atom is crucial for maximizing the yield of this compound.

Q2: How can I minimize the formation of the isonitrile byproduct?

A2: To favor the formation of the desired nitrile, use an ionic cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent such as anhydrous acetone or DMSO.[2][5][6] These conditions promote an SN2 reaction pathway where the more nucleophilic carbon of the cyanide ion is the primary attacking species.

Q3: Why is it important to use anhydrous conditions?

A3: Water can react with the benzylic halide to form the corresponding alcohol, leading to a significant reduction in the yield of the desired product.[2][3] Additionally, the presence of water can affect the solubility and reactivity of the cyanide salt.

Q4: What is a typical workup procedure for this reaction?

A4: After the reaction is complete, the mixture is typically cooled and filtered to remove insoluble salts. The solvent is then removed from the filtrate under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any remaining water-soluble impurities. The organic layer is then dried and concentrated to give the crude product, which can be further purified.

Q5: What are the best methods for purifying the final product?

A5: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:

  • Fractional distillation under reduced pressure: Effective for separating the product from impurities with different boiling points.

  • Column chromatography: A versatile method for separating the desired nitrile from the isomeric isonitrile and other non-volatile impurities.

  • Recrystallization: An excellent final purification step to obtain a highly crystalline and pure product.

Experimental Protocols

Representative Synthesis of this compound

  • Starting Materials:

    • 4-(Chloromethyl)phenyl isocyanide

    • Sodium cyanide (NaCN)

    • Anhydrous acetone (solvent)

    • Potassium iodide (KI) (catalyst, optional but recommended)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium cyanide (1.1 equivalents) and a catalytic amount of potassium iodide (0.1 equivalents).

    • Add anhydrous acetone to the flask.

    • Begin vigorous stirring and gently heat the mixture to a mild reflux under a nitrogen atmosphere.

    • Dissolve 4-(chloromethyl)phenyl isocyanide (1.0 equivalent) in a minimal amount of anhydrous acetone and add it dropwise to the refluxing mixture over 30 minutes.

    • Continue to heat the reaction mixture under reflux for 4-6 hours, monitoring the progress of the reaction by TLC or GC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium chloride and any unreacted sodium cyanide.

    • Wash the solid residue with a small amount of fresh acetone.

    • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude product in dichloromethane and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Visualizations

experimental_workflow reagents 1. Combine NaCN, KI, and Anhydrous Acetone reflux 2. Heat to Reflux under N2 reagents->reflux addition 3. Add 4-(Chloromethyl)phenyl isocyanide Solution reflux->addition reaction 4. Reflux for 4-6 hours (Monitor by TLC/GC) addition->reaction workup 5. Cool, Filter, and Concentrate reaction->workup extraction 6. Aqueous Workup and Extraction workup->extraction purification 7. Dry and Purify (Chromatography/Distillation) extraction->purification product Pure this compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of This compound check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Anhydrous Reaction Conditions start->check_conditions check_isomer Analyze for Isonitrile Isomer start->check_isomer optimize_temp Optimize Reaction Temperature start->optimize_temp purify_reagents Purify/Replace Reagents check_purity->purify_reagents dry_system Thoroughly Dry Glassware and Solvents check_conditions->dry_system optimize_solvent Optimize Solvent and Cyanide Salt check_isomer->optimize_solvent adjust_conditions Adjust Conditions to Favor SN2 (e.g., NaCN in DMSO) optimize_solvent->adjust_conditions

Caption: A troubleshooting decision tree for addressing low yields in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Isocyanophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(4-isocyanophenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and practical synthetic strategies for this compound involve a two-step process:

  • Synthesis of the precursor, 2-(4-aminophenyl)acetonitrile: This is typically achieved through the reduction of 2-(4-nitrophenyl)acetonitrile. Catalytic hydrogenation is a widely used method for this transformation.

  • Conversion of the amino group to an isocyanide: There are two primary methods for this conversion:

    • Hofmann Isocyanide Synthesis (Carbylamine Reaction): This reaction involves treating the primary amine with chloroform and a strong base, such as potassium hydroxide.

    • Dehydration of N-(4-(cyanomethyl)phenyl)formamide: This method involves the formylation of the primary amine to the corresponding formamide, followed by dehydration using a reagent like phosphoryl chloride (POCl₃) or tosyl chloride (TsCl).

Q2: What are the key safety precautions to consider during the synthesis of this compound?

A2: Isocyanides are known for their strong and unpleasant odors. Therefore, all manipulations should be conducted in a well-ventilated fume hood. Chloroform, used in the Hofmann isocyanide synthesis, is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles. Dehydrating agents like phosphoryl chloride are corrosive and react violently with water, requiring careful handling in an inert atmosphere.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. For the reduction of the nitro group, the disappearance of the starting material and the appearance of the more polar amine can be observed. For the isocyanide formation, the consumption of the starting amine or formamide and the formation of the less polar isocyanide can be tracked. The isocyanide product can be visualized on a TLC plate using a suitable stain, such as potassium permanganate.

Q4: What are the typical purification methods for this compound?

A4: Purification of isocyanides can be challenging due to their potential instability. Common purification techniques include:

  • Column chromatography: Using silica gel is a common method. However, some isocyanides can be sensitive to silica. In such cases, using deactivated silica gel or an alternative stationary phase may be necessary.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Distillation: For liquid isocyanides, vacuum distillation can be used for purification.

Troubleshooting Guides

Problem 1: Low Yield of 2-(4-aminophenyl)acetonitrile (Precursor)
Potential Cause Troubleshooting Steps
Incomplete reaction- Monitor the reaction closely using TLC until the starting material is fully consumed.- Ensure the catalyst (e.g., Pd/C) is active. Use a fresh batch if necessary.- Check the hydrogen pressure and ensure it is maintained at the recommended level throughout the reaction.
Catalyst poisoning- Ensure the starting material and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds).- Use a higher catalyst loading if poisoning is suspected.
Product degradation- Maintain the reaction temperature as specified in the protocol. Excessive heat can lead to side reactions and degradation.- Work up the reaction promptly upon completion.
Problem 2: Low Yield of this compound (Isocyanide Formation)
Potential Cause Troubleshooting Steps
Hofmann Isocyanide Synthesis
Inefficient generation of dichlorocarbene- Use a strong base like powdered potassium hydroxide.- Ensure the reaction is sufficiently heated to generate the carbene.
Hydrolysis of the isocyanide product- Use anhydrous conditions. Ensure all glassware is oven-dried and use dry solvents.- Work up the reaction under non-aqueous conditions if possible.
Dehydration of Formamide
Incomplete formylation of the amine- Ensure the formylation reaction goes to completion before proceeding with the dehydration step.- Use a slight excess of the formylating agent.
Ineffective dehydrating agent- Use a fresh bottle of the dehydrating agent (e.g., POCl₃).- Ensure the reaction is carried out at the optimal temperature. For POCl₃, the reaction is often performed at low temperatures (e.g., 0 °C).
Side reactions- Add the dehydrating agent slowly to control the reaction temperature and minimize side reactions.- Use an appropriate base (e.g., triethylamine, pyridine) to neutralize the acid generated during the reaction.
Problem 3: Product is Contaminated with Impurities
Potential Cause Troubleshooting Steps
Unreacted starting material- Optimize reaction time and temperature to ensure complete conversion.- Use a slight excess of the appropriate reagent.
Formation of isothiocyanate- This can occur if sulfur-containing reagents are present. Ensure all reagents and solvents are pure.
Polymerization of the isocyanide- Isocyanides can polymerize in the presence of acid. Neutralize any acidic residues during workup.- Store the purified isocyanide at low temperatures and under an inert atmosphere.
Contamination from workup- Ensure all solvents used for extraction and washing are of high purity.- Thoroughly dry the organic layers before solvent evaporation.

Experimental Protocols

Synthesis of 2-(4-aminophenyl)acetonitrile (Precursor)

This protocol is based on the catalytic hydrogenation of 2-(4-nitrophenyl)acetonitrile.

Materials:

  • 2-(4-nitrophenyl)acetonitrile

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a pressure reaction vessel, add 2-(4-nitrophenyl)acetonitrile and ethanol.

  • Carefully add 10% Pd/C to the mixture. The amount of catalyst can be optimized, but a starting point is typically 5-10 mol%.

  • Seal the reaction vessel and purge with an inert gas (e.g., argon) to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.3-0.4 MPa).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C) for the required time (e.g., 4 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., 95% ethanol).

Optimization Data (Illustrative Example):

EntryCatalyst (mol%)H₂ Pressure (MPa)Temperature (°C)Time (h)Yield (%)
150.330485
2100.330492
350.440490
4100.440295
Synthesis of this compound via Dehydration of Formamide

This two-step protocol involves the formylation of 2-(4-aminophenyl)acetonitrile followed by dehydration.

Step 1: Synthesis of N-(4-(cyanomethyl)phenyl)formamide

Materials:

  • 2-(4-aminophenyl)acetonitrile

  • Ethyl formate (or formic acid)

  • Base (e.g., triethylamine, optional)

Procedure:

  • Dissolve 2-(4-aminophenyl)acetonitrile in an excess of ethyl formate.

  • Reflux the mixture for several hours until the starting amine is consumed (monitor by TLC).

  • Cool the reaction mixture and evaporate the excess ethyl formate under reduced pressure to obtain the crude formamide, which can often be used in the next step without further purification.

Step 2: Dehydration to this compound

Materials:

  • N-(4-(cyanomethyl)phenyl)formamide

  • Phosphoryl chloride (POCl₃)

  • Triethylamine (or pyridine)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the crude N-(4-(cyanomethyl)phenyl)formamide in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Add triethylamine (as a base and scavenger for HCl).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction at 0 °C for a short period (e.g., 5-15 minutes). The reaction is typically very fast.[1]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by carefully adding ice-cold water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude isocyanide.

  • Purify the crude product by column chromatography on silica gel.

Optimization of Dehydration Conditions (Illustrative Example):

EntryDehydrating AgentBaseSolventTemperature (°C)Yield (%)
1POCl₃TriethylamineDCM095
2POCl₃PyridineDCM088
3TsClPyridineToluene8075
4DiphosgeneTriethylamineDCM092

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_step1 Step 1: Synthesis of 2-(4-aminophenyl)acetonitrile cluster_step2 Step 2: Synthesis of this compound cluster_purification Purification start1 2-(4-nitrophenyl)acetonitrile process1 Catalytic Hydrogenation (Pd/C, H₂) start1->process1 product1 2-(4-aminophenyl)acetonitrile process1->product1 start2 2-(4-aminophenyl)acetonitrile product1->start2 Precursor process2a Formylation (Ethyl Formate) start2->process2a intermediate N-(4-(cyanomethyl)phenyl)formamide process2a->intermediate process2b Dehydration (POCl₃, Et₃N) intermediate->process2b product2 This compound process2b->product2 purification Column Chromatography product2->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Isocyanide Yield

troubleshooting_logic start Low Yield of Isocyanide q1 Check for unreacted starting material (TLC) start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes a1_no Complete Conversion q1->a1_no No sol1 Optimize reaction time/ temperature/reagent stoichiometry a1_yes->sol1 q2 Evidence of side products? a1_no->q2 a2_yes Identify Side Products (e.g., isothiocyanate, polymer) q2->a2_yes Yes a2_no Product Loss During Workup/ Purification q2->a2_no No sol2 Check reagent purity/ reaction conditions a2_yes->sol2 sol3 Modify workup procedure/ chromatography conditions a2_no->sol3

Caption: Troubleshooting flowchart for low isocyanide yield.

Representative Signaling Pathway

Disclaimer: The following diagram illustrates a generic signaling pathway that could be modulated by a hypothetical bioactive compound. There is currently no specific information available in the searched literature linking this compound to a particular signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Phosphorylates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor (Inactive) kinase2->transcription_factor Phosphorylates transcription_factor_active Transcription Factor (Active) transcription_factor->transcription_factor_active gene_expression Gene Expression transcription_factor_active->gene_expression Translocates and Initiates cellular_response Cellular Response gene_expression->cellular_response ligand This compound (Hypothetical Ligand) ligand->receptor Binds and Activates

Caption: A generic kinase cascade signaling pathway.

References

Technical Support Center: 2-(4-Isocyanophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-(4-isocyanophenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of the isocyanide functional group. Isocyanides are known to be sensitive to acidic conditions, under which they hydrolyze to the corresponding formamide.[1][2] While generally more stable under basic conditions, aromatic isocyanides can still be susceptible to attack by hydroxide ions.[3][4] Additionally, polymerization can occur, especially in the presence of Lewis or Brønsted acids.[1][2]

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of this compound is highly dependent on pH. It is most stable under neutral to moderately basic conditions.[3][5] Acidic conditions (pH < 7) will catalyze the hydrolysis of the isocyanide group to form N-(4-(cyanomethyl)phenyl)formamide.[1][3] Strong basic conditions may also promote degradation, albeit typically at a slower rate than acidic hydrolysis for aryl isocyanides.[3]

Q3: What is the expected major degradation product?

A3: The major degradation product under aqueous acidic conditions is N-(4-(cyanomethyl)phenyl)formamide, resulting from the hydrolysis of the isocyanide moiety.[1]

Q4: Can the nitrile group also degrade?

A4: While the isocyanide group is the more reactive site for hydrolysis, the nitrile (-CN) group can also undergo hydrolysis to a carboxylic acid or an amide under more forcing acidic or basic conditions, but this is generally a slower process compared to isocyanide hydrolysis.

Q5: Are there any known incompatibilities I should be aware of during my experiments?

A5: Yes. Avoid strong acids, as they will rapidly degrade the isocyanide.[1] Be cautious with Lewis acids, as they can promote polymerization.[1] The compound may also react with strong nucleophiles. Given the reactivity of the isocyanide group, it is advisable to perform compatibility studies before mixing with other reactive compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Rapid loss of starting material upon dissolution in a new solvent system.
Possible Cause Troubleshooting Step
Acidic impurities in the solvent. Check the pH of your solvent. If acidic, neutralize with a small amount of a non-nucleophilic base (e.g., anhydrous sodium carbonate) and redistill or use a freshly opened bottle of anhydrous solvent.
Presence of water in an acidic solvent. Ensure the use of anhydrous solvents. Water in the presence of even trace acid can accelerate hydrolysis.[1]
Solvent-mediated degradation. Some solvents may contain impurities or have inherent properties that promote degradation. Test the stability of the compound in a small-scale experiment by monitoring its concentration over time using a suitable analytical method (e.g., HPLC, NMR).
Issue 2: Appearance of an unexpected peak in my chromatogram or spectrum.
Possible Cause Troubleshooting Step
Formation of the formamide degradation product. Characterize the new peak. The expected mass of N-(4-(cyanomethyl)phenyl)formamide is different from the parent compound. Compare the retention time and mass spectrum with a synthesized standard if possible.
Polymerization of the compound. Polymerization can lead to a broad, poorly defined peak or baseline noise. This is more likely if the sample has been exposed to acidic conditions or stored for an extended period.[1] Consider preparing fresh solutions for each experiment.
Reaction with a component of the mobile phase (e.g., acidic additives in HPLC). If using HPLC, assess the stability of the compound in the mobile phase over the typical run time. If degradation is observed, consider using a mobile phase with a higher pH or different additives.
Issue 3: Inconsistent results between experimental runs.
Possible Cause Troubleshooting Step
Variability in solvent quality. Use solvents from the same batch or lot for a series of related experiments. Always use high-purity, anhydrous solvents when possible.
Differences in sample handling and storage. Prepare fresh solutions of this compound for each experiment. If storage is necessary, store solutions under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.
Contamination of glassware. Ensure all glassware is scrupulously clean and free of acidic residues. Consider rinsing with a dilute base solution followed by deionized water and drying thoroughly before use.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Buffered Solution

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at different pH values (e.g., pH 4, 7, and 9).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable anhydrous organic solvent (e.g., acetonitrile).

  • Incubation: Add a known volume of the stock solution to each buffer solution to achieve the desired final concentration. Incubate the solutions at a controlled temperature.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching (if necessary): If degradation is rapid, quench the reaction by neutralizing the solution or diluting it in a cold, stable mobile phase.

  • Analysis: Analyze the samples immediately by a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the parent compound and any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH to determine the degradation rate.

Data Presentation

Table 1: Hypothetical Stability of this compound at 25°C

pHHalf-life (t½) in hoursMajor Degradation Product
4.02.5N-(4-(cyanomethyl)phenyl)formamide
7.0> 48No significant degradation
9.036N-(4-(cyanomethyl)phenyl)formamide

Note: The data in this table is illustrative and should be determined experimentally.

Visualizations

G cluster_pathway Primary Degradation Pathway: Acid-Catalyzed Hydrolysis parent This compound intermediate Protonated Isocyanide Intermediate parent->intermediate + H⁺ (Acid) product N-(4-(cyanomethyl)phenyl)formamide intermediate->product + H₂O

Caption: Acid-catalyzed hydrolysis of this compound.

G cluster_workflow Experimental Workflow for Stability Assessment prep_buffers Prepare Buffers (pH 4, 7, 9) incubate Incubate at Controlled Temperature prep_buffers->incubate prep_stock Prepare Stock Solution in Acetonitrile prep_stock->incubate sample Sample at Time Points incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze data Determine Degradation Rate analyze->data

Caption: Workflow for assessing the stability of the compound.

G cluster_troubleshooting Troubleshooting Logic: Inconsistent Results start Inconsistent Results Observed check_solvents Check Solvent Quality and Age start->check_solvents check_handling Review Sample Handling and Storage check_solvents->check_handling No use_new_solvent Use Fresh, High-Purity Solvent check_solvents->use_new_solvent Yes check_glassware Inspect Glassware Cleaning Protocol check_handling->check_glassware No prepare_fresh Prepare Fresh Solutions for Each Run check_handling->prepare_fresh Yes acid_free_glass Ensure Acid-Free Glassware check_glassware->acid_free_glass Yes end Consistent Results check_glassware->end No use_new_solvent->end prepare_fresh->end acid_free_glass->end

References

Technical Support Center: 2-(4-Isocyanophenyl)acetonitrile Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4-isocyanophenyl)acetonitrile in their chemical syntheses.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound, such as multicomponent reactions (e.g., Ugi and Passerini reactions).

Question: My Ugi/Passerini reaction is sluggish or incomplete. What are the possible causes and solutions?

Answer:

Low yields or incomplete conversion in Ugi and Passerini reactions can stem from several factors. A primary reason is the purity of the starting materials and solvent. Water is a critical impurity to control as it can hydrolyze the isocyanide.

  • Starting Material Purity: Ensure all reactants, including the aldehyde/ketone, amine (for Ugi), and carboxylic acid, are pure and dry. Impurities in these reagents can lead to side reactions.

  • Solvent Purity: Use anhydrous solvents. For Passerini reactions, aprotic solvents are generally preferred.[1] For Ugi reactions, polar solvents like methanol or ethanol are often used to facilitate the formation of the imine intermediate.[2]

  • Reaction Concentration: These reactions often proceed more efficiently at higher concentrations of the reactants (0.5M - 2.0M).[3]

  • Reaction Temperature: While many of these reactions occur at room temperature, gentle heating may be required to drive the reaction to completion.[4]

Question: I am observing an unexpected side product in my reaction. How can I identify and minimize it?

Answer:

The most common side product is the formamide corresponding to the hydrolysis of the isocyanide, which is 2-(4-formamidophenyl)acetonitrile. This occurs when water is present in the reaction mixture.

  • Identification: This impurity can be identified by 1H NMR spectroscopy, where it will show a characteristic N-H proton signal and a formyl proton signal.

  • Minimization: To minimize its formation, ensure that all starting materials and solvents are rigorously dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

Another possibility, particularly in Ugi reactions, is the formation of the corresponding Passerini product as a side product.[5] This can be favored if the imine formation is slow.

  • Identification: The Passerini product will be an α-acyloxy amide instead of the Ugi bis-amide. This can be distinguished by NMR and mass spectrometry.

  • Minimization: To favor the Ugi reaction, use of polar, protic solvents like methanol or 2,2,2-trifluoroethanol can help to accelerate the formation of the imine intermediate.[3]

Question: The purification of my product is challenging due to a co-eluting impurity. What purification strategies can I employ?

Answer:

When standard column chromatography fails to separate your desired product from an impurity, several alternative strategies can be effective.

  • Solvent System Optimization: Systematically screen different solvent systems for column chromatography. A change in the polarity or the nature of the eluent (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can alter the retention factors of the product and impurity, leading to better separation.

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. Experiment with different solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

  • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide much higher resolution than standard column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound reactions?

A1: The most prevalent impurities are typically unreacted starting materials, the hydrolysis product (2-(4-formamidophenyl)acetonitrile), and in the case of Ugi reactions, the corresponding Passerini side product (an α-acyloxy amide).

Q2: How can I best store this compound to prevent degradation?

A2: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. This minimizes exposure to moisture and air, which can cause hydrolysis.

Q3: What analytical techniques are best for monitoring the progress of my reaction and identifying impurities?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. For detailed analysis and impurity identification, 1H NMR, 13C NMR, and LC-MS (Liquid Chromatography-Mass Spectrometry) are the most powerful techniques. In-situ FTIR spectroscopy can also be used for real-time reaction monitoring.[6]

Q4: Can I use this compound in aqueous solvent systems?

A4: Generally, it is not recommended to use this reagent in aqueous systems due to its susceptibility to hydrolysis. However, some multicomponent reactions have been successfully performed in water, though this may require careful optimization of the reaction conditions.[6]

Data Presentation

Table 1: Illustrative Purification of a Ugi Product

CompoundInitial Purity (by 1H NMR)Purification MethodFinal Purity (by 1H NMR)Yield (%)
Ugi Product A85%Column Chromatography (Silica gel, EtOAc/Hexane gradient)>98%75%
Ugi Product B90%Recrystallization (Ethanol/Water)>99%82%

Table 2: Common Impurities and their Spectroscopic Signatures

Impurity1H NMR Chemical Shift (δ ppm) in CDCl3 (approximate)Key Characteristic Signals
2-(4-formamidophenyl)acetonitrile3.7 (s, 2H, CH2), 7.2-7.6 (m, 4H, Ar-H), 8.3 (s, 1H, CHO), 8.5 (br s, 1H, NH)Formyl proton and NH proton
Unreacted Aldehyde9.5-10.5 (s, 1H, CHO)Aldehydic proton
Unreacted Carboxylic Acid10-12 (br s, 1H, COOH)Carboxylic acid proton

Experimental Protocols

Protocol 1: General Procedure for a Ugi Four-Component Reaction

  • To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the carboxylic acid (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure bis-amide product.[4]

Protocol 2: General Procedure for a Passerini Three-Component Reaction

  • In a dry round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 mmol) and carboxylic acid (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Add this compound (1.0 mmol) to the solution.

  • Stir the reaction at room temperature for 24 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure α-acyloxy amide.[1]

Visualizations

Ugi_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde Aldehyde Mixing Mix in Polar Solvent (e.g., Methanol) Aldehyde->Mixing Amine Amine Amine->Mixing Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Mixing Isocyanide This compound Isocyanide->Mixing Stirring Stir at RT (24-48h) Mixing->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Pure Ugi Product Chromatography->Product

Caption: Workflow for a typical Ugi four-component reaction.

Troubleshooting_Decision_Tree Start Problem: Low Yield or Impure Product Check_Purity Check Purity of Starting Materials & Solvents Start->Check_Purity Impure Impure/Wet Check_Purity->Impure No Pure Pure & Dry Check_Purity->Pure Yes Purify_Reagents Purify/Dry Reagents & Solvents Impure->Purify_Reagents Check_Conditions Review Reaction Conditions Pure->Check_Conditions Suboptimal Suboptimal Check_Conditions->Suboptimal No Optimal Optimal Check_Conditions->Optimal Yes Optimize_Conditions Optimize Concentration, Temperature, or Solvent Suboptimal->Optimize_Conditions Analyze_Impurities Analyze Impurities by NMR/LC-MS Optimal->Analyze_Impurities Hydrolysis Hydrolysis Product (Formamide) Analyze_Impurities->Hydrolysis Side_Reaction Side Product (e.g., Passerini) Analyze_Impurities->Side_Reaction Unreacted_SM Unreacted Starting Material Analyze_Impurities->Unreacted_SM Exclude_Water Rigorously Exclude Water Hydrolysis->Exclude_Water Adjust_Stoichiometry Adjust Stoichiometry or Solvent Side_Reaction->Adjust_Stoichiometry Increase_Time_Temp Increase Reaction Time or Temperature Unreacted_SM->Increase_Time_Temp

Caption: Decision tree for troubleshooting common reaction issues.

References

Troubleshooting guide for Ugi reactions with isocyanides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Ugi four-component reaction, with a specific focus on challenges related to the isocyanide component.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my Ugi reaction failing or giving a very low yield?

Several factors can contribute to a low-yielding or failed Ugi reaction. Here are some common culprits related to the isocyanide component:

  • Isocyanide Quality: Isocyanides are notoriously unstable and can decompose upon storage, especially if they are volatile or of low molecular weight. Impurities in the isocyanide can also inhibit the reaction.

    • Recommendation: Use freshly prepared or purified isocyanide. If using a commercial source, ensure it has been stored correctly (typically cold and under an inert atmosphere). Consider synthesizing the isocyanide immediately before use.

  • Isocyanide Reactivity: The structure of the isocyanide significantly impacts its reactivity.

    • Aromatic Isocyanides: These are often less reactive than their aliphatic counterparts due to the electronic effects of the aromatic ring.[1][2]

    • Sterically Hindered Isocyanides: Bulky groups near the isocyanide functionality can impede its approach to the iminium intermediate, slowing down the reaction or preventing it altogether.

    • Recommendation: For less reactive isocyanides, you may need to increase the reaction temperature, use a higher concentration of reactants, or extend the reaction time. In some cases, switching to a more reactive isocyanide might be necessary if the desired product is not forming.

  • Reaction Conditions: The Ugi reaction is sensitive to reaction conditions.

    • Solvent: While polar aprotic solvents like methanol or ethanol are commonly used, they may not be optimal for all substrate combinations.[3]

    • Concentration: High concentrations of reactants (0.5M - 2.0M) generally lead to higher yields.[3]

    • Temperature: While many Ugi reactions proceed at room temperature, some may require heating to overcome activation barriers, especially with less reactive components.

    • Recommendation: Optimize the solvent, concentration, and temperature for your specific set of reactants.

2. I am observing a significant amount of a side product. What could it be?

A common side product in the Ugi reaction is the Passerini product . This occurs when the isocyanide reacts directly with the aldehyde or ketone component before the amine has formed the imine. This is more likely to happen if the imine formation is slow or if the carbonyl component is highly reactive.[4]

  • Recommendation:

    • Pre-formation of the imine: Mix the amine and aldehyde/ketone in the solvent for a period (e.g., 30 minutes to a few hours) before adding the carboxylic acid and isocyanide. This can increase the concentration of the imine and favor the Ugi pathway.

    • Order of addition: Add the isocyanide last to the reaction mixture. This ensures that the other components have had a chance to form the necessary intermediates.

3. My isocyanide is difficult to handle due to its volatility and strong odor. Are there any alternatives?

Yes, the unpleasant nature of many isocyanides is a well-known issue. A highly effective strategy is the in situ generation of the isocyanide . This avoids the need to isolate and handle the neat isocyanide.

  • Common methods for in situ generation:

    • Dehydration of formamides: N-substituted formamides can be dehydrated in the presence of reagents like phosphoryl chloride (POCl₃), diphosgene, or triphosgene to generate the corresponding isocyanide directly in the reaction vessel.[5]

    • From primary amines: The reaction of a primary amine with chloroform and a strong base (Hofmann carbylamine reaction) can generate isocyanides, though this method is often less clean.

    • From alkyl halides: Reaction of alkyl halides with silver cyanide can also produce isocyanides.

  • Recommendation: If you are working with a volatile or particularly noxious isocyanide, consider using an established protocol for its in situ generation. This can lead to comparable or even improved yields of the Ugi product.[6]

4. How can I effectively purify my Ugi product and remove unreacted isocyanide?

Purification of Ugi products can sometimes be challenging due to the presence of unreacted starting materials and side products.

  • Standard Purification Techniques:

    • Column Chromatography: This is the most common method for purifying Ugi products. A silica gel column with a suitable solvent system (e.g., mixtures of hexanes/ethyl acetate or dichloromethane/methanol) can effectively separate the desired product from the starting materials.[7][8][9]

    • Crystallization: If the Ugi product is a solid, crystallization can be a highly effective purification method.

    • Washing/Extraction: A standard aqueous workup can help remove some impurities. Washing the organic layer with a mild acid solution can remove unreacted amine, and a mild base wash can remove unreacted carboxylic acid.

  • Removing Unreacted Isocyanide:

    • Volatile Isocyanides: If the unreacted isocyanide is volatile, it can often be removed under high vacuum.

    • Scavenger Resins: Resins containing functional groups that react with isocyanides (e.g., thiol-containing resins) can be used to selectively remove them from the reaction mixture.

    • Chemical Treatment: In some cases, adding a small amount of a primary amine or acid at the end of the reaction can help to "quench" any remaining isocyanide by converting it to a more easily separable derivative.

Data Presentation

Table 1: Indicative Yields of Ugi Reaction with Different Isocyanide Types

Isocyanide TypeExample IsocyanideAldehydeAmineCarboxylic AcidSolventYield (%)Reference
Aliphatic (Primary)n-Butyl isocyanideBenzaldehydeAnilineAcetic AcidMethanol85[10]
Aliphatic (Secondary)Isopropyl isocyanideBenzaldehydeAnilineAcetic AcidMethanol82[10]
Aliphatic (Tertiary)tert-Butyl isocyanideBenzaldehydeAnilineBenzoic AcidWater88[11]
BenzylicBenzyl isocyanideIsobutyraldehydeBenzylamineAcetic AcidMethanol92[2]
AromaticPhenyl isocyanideBenzaldehydeAnilineAcetic AcidMethanol65[2]
Aromatic (electron-donating)p-Methoxyphenyl isocyanideBenzaldehydeAnilineAcetic AcidMethanol75[2]
Aromatic (electron-withdrawing)p-Nitrophenyl isocyanideBenzaldehydeAnilineAcetic AcidMethanol55[2]
Sterically Hindered1-Adamantyl isocyanideBenzaldehydeAnilineAcetic AcidMethanol40[12]

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as indicative.

Experimental Protocols

Protocol 1: General Procedure for the Ugi Four-Component Reaction

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv), amine (1.0 equiv), and carboxylic acid (1.0 equiv).

  • Dissolve the components in a suitable solvent (e.g., methanol, 0.5 - 1.0 M).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the isocyanide (1.0 - 1.2 equiv) to the reaction mixture.

  • Continue stirring at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.[11][13]

Protocol 2: In Situ Generation of Isocyanide from a Formamide for Ugi Reaction

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-substituted formamide (1.0 equiv) and a suitable base (e.g., triethylamine, 2.5 equiv) in an anhydrous solvent (e.g., dichloromethane).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the dehydrating agent (e.g., triphosgene, 0.4 equiv, or phosphoryl chloride, 1.1 equiv) in the same anhydrous solvent. Caution: Dehydrating agents can be highly toxic and moisture-sensitive. Handle with appropriate care in a fume hood.

  • Stir the mixture at 0 °C for 1-2 hours. Monitor the formation of the isocyanide by TLC or GC-MS if possible.

  • In a separate flask, dissolve the aldehyde (1.0 equiv), amine (1.0 equiv), and carboxylic acid (1.0 equiv) in the reaction solvent (e.g., methanol).

  • Cool the solution of the other components to 0 °C.

  • Slowly transfer the in situ generated isocyanide solution to the flask containing the other reactants via cannula.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up and purify the product as described in Protocol 1.[7][8]

Visualizations

Ugi_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates Amine Amine (R1-NH2) Imine Imine Amine->Imine + Aldehyde - H2O Aldehyde Aldehyde/Ketone (R2R3C=O) Aldehyde->Imine Isocyanide Isocyanide (R4-NC) Nitrilium Nitrilium Ion Isocyanide->Nitrilium CarboxylicAcid Carboxylic Acid (R5-COOH) Iminium Iminium Ion CarboxylicAcid->Iminium Adduct α-Adduct CarboxylicAcid->Adduct Imine->Iminium + H+ Iminium->Nitrilium + Isocyanide Nitrilium->Adduct + Carboxylate Product Ugi Product (α-Acylamino Amide) Adduct->Product Mumm Rearrangement

Caption: Mechanism of the Ugi four-component reaction.

Ugi_Troubleshooting_Workflow Start Low/No Ugi Product Yield CheckPurity Check Purity of Starting Materials (especially isocyanide) Start->CheckPurity CheckConditions Optimize Reaction Conditions (Solvent, Temp, Conc.) Start->CheckConditions CheckReactivity Assess Reactant Reactivity (Steric/Electronic Effects) Start->CheckReactivity SideProduct Side Product Observed? (e.g., Passerini) Start->SideProduct SolutionPurity Use Freshly Prepared/Purified Isocyanide or Generate In Situ CheckPurity->SolutionPurity SolutionConditions Increase Temp/Conc. Change Solvent CheckConditions->SolutionConditions SolutionReactivity Consider Alternative, More Reactive Isocyanide CheckReactivity->SolutionReactivity SideProduct->CheckPurity No SolutionSideProduct Pre-form Imine Add Isocyanide Last SideProduct->SolutionSideProduct Yes Success Successful Ugi Reaction SolutionPurity->Success SolutionConditions->Success SolutionReactivity->Success SolutionSideProduct->Success

Caption: Troubleshooting workflow for low-yielding Ugi reactions.

References

Technical Support Center: Solubility of 2-(4-Isocyanophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Isocyanophenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous solutions. Why is this compound poorly soluble in water?

A1: this compound possesses a predominantly non-polar aromatic ring and a nitrile group, which contribute to its hydrophobic character. While the nitrile and isocyano groups have some polarity, the large phenyl ring limits its ability to form favorable interactions with polar water molecules, leading to poor aqueous solubility.

Q2: What are the initial recommended solvents for dissolving this compound for experimental use?

A2: For initial experiments, it is recommended to start with polar aprotic solvents. Based on the structure of similar aromatic nitriles, the following solvents are likely to be effective:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

It is crucial to prepare a concentrated stock solution in one of these organic solvents, which can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may affect experimental outcomes.

Q3: What are the common strategies to improve the aqueous solubility of a compound like this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds.[1][2][3] These can be broadly categorized as physical and chemical modifications.[3] Common approaches include:

  • Co-solvency: Using a mixture of a water-miscible organic solvent and water.[1]

  • pH Adjustment: Although the isocyano and nitrile groups are not readily ionizable, this technique is generally applicable for compounds with acidic or basic functional groups.

  • Use of Surfactants: Creating micellar formulations to encapsulate the compound.

  • Complexation with Cyclodextrins: Forming inclusion complexes to increase aqueous solubility.[3][4]

  • Particle Size Reduction: Increasing the surface area through techniques like micronization or nanosuspension.[1][2]

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Precipitation occurs when I dilute my DMSO stock solution into an aqueous buffer.
  • Cause: The concentration of your compound in the final aqueous solution exceeds its solubility limit, even with the presence of a small amount of DMSO. This is a common issue when the aqueous buffer has a different pH or ionic strength than what the compound can tolerate.

  • Troubleshooting Workflow:

    G start Precipitation Observed step1 Decrease Final Concentration start->step1 Is the final concentration too high? step2 Increase Co-solvent Ratio step1->step2 Still precipitates? end_node Compound Dissolved step1->end_node Resolved step3 Use a Different Co-solvent step2->step3 Still precipitates? step2->end_node Resolved step4 Employ Surfactants step3->step4 Still precipitates? step3->end_node Resolved step5 Consider Cyclodextrins step4->step5 Still precipitates? step4->end_node Resolved step5->end_node Resolved

    A troubleshooting workflow for addressing precipitation upon dilution of an organic stock solution.

  • Solutions:

    • Lower the Final Concentration: Your experiment may not require such a high concentration. Determine the minimum effective concentration.

    • Increase the Co-solvent Concentration: If your experimental system allows, slightly increasing the percentage of DMSO in the final solution can help. However, always run a vehicle control to check for solvent effects.

    • Use Surfactants: Add a small amount of a non-ionic surfactant like Tween 80 or Pluronic F-68 to your aqueous buffer to help form micelles that can solubilize your compound.[1]

    • Utilize Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4]

Issue 2: The powdered compound is difficult to wet and clumps together when adding solvent.
  • Cause: The high surface tension of the solvent and the hydrophobicity of the powder prevent efficient wetting. This can be exacerbated by static electricity.

  • Solutions:

    • Sonication: Use a bath sonicator to break up the clumps and increase the interaction between the compound and the solvent.

    • Vortexing: Vigorous mixing can also aid in dispersing the powder.

    • Mortar and Pestle: Gently grinding the powder can reduce particle size and improve wettability.

    • Pre-wetting: Use a very small amount of a good solvent (like DMSO) to create a paste before adding the bulk of the solvent.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the potential effectiveness of various solubility enhancement techniques for a hypothetical poorly soluble aromatic nitrile.

MethodVehicle/SystemExpected Solubility Increase (Fold Change)AdvantagesDisadvantages
Co-solvency 10% DMSO in Water10 - 100Simple to prepare.High organic solvent concentration may be toxic to cells.
Surfactant 1% Tween 80 in Water50 - 500High solubilization capacity.Can interfere with some biological assays.
Cyclodextrin 2% HP-β-CD in Water100 - 1000+Low toxicity, high solubilization.Can be expensive; may alter drug availability.
Micronization N/A2 - 10Increases dissolution rate.Does not increase equilibrium solubility.[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Co-solvent Formulation
  • Materials:

    • This compound

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Sterile, purified water or buffer of choice

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Accurately weigh 10 mg of this compound into a sterile microcentrifuge tube.

    • Add DMSO to create a 10 mM stock solution.

    • Vortex vigorously for 1-2 minutes.

    • If not fully dissolved, sonicate in a water bath for 5-10 minutes.

    • For a working solution, dilute the stock solution into your aqueous buffer. For example, to make a 100 µM solution with 1% DMSO, add 10 µL of the 10 mM stock to 990 µL of buffer.

    • Always prepare a vehicle control with the same final concentration of DMSO.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Purified water or buffer

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer.

    • Add an excess amount of this compound to the HP-β-CD solution.

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation and equilibration.

    • After stirring, filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis A Prepare HP-β-CD Solution B Add Excess Compound A->B C Stir for 24-48h B->C D Filter (0.22 µm) C->D E Quantify Concentration (HPLC) D->E

    Workflow for solubility enhancement using cyclodextrins.

References

Preventing polymerization of 2-(4-Isocyanophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the polymerization of 2-(4-Isocyanophenyl)acetonitrile. The following information is based on established principles for handling aromatic isocyanates.

Frequently Asked Questions (FAQs)

Q1: What causes the polymerization of this compound?

A1: Like other isocyanates, this compound is highly reactive and can undergo self-polymerization through dimerization (forming uretidinediones) or trimerization (forming isocyanurates). This process is often initiated or accelerated by contaminants, heat, and light. The presence of the electron-withdrawing cyanomethyl group on the phenyl ring can increase the reactivity of the isocyanate group.[1]

Q2: How can I visually identify if my this compound has started to polymerize?

A2: Polymerization can manifest as a change in the physical appearance of the compound. You might observe the formation of a white or off-white precipitate, an increase in viscosity, or the solidification of the material. If you notice any of these changes, it is a strong indication that polymerization has occurred.

Q3: What are the primary environmental factors that promote polymerization?

A3: The primary environmental factors that promote the polymerization of isocyanates are:

  • Moisture (Water): Isocyanates react readily with water to form unstable carbamic acids, which then decompose to amines and carbon dioxide. The resulting amines can then react with other isocyanate molecules to form ureas, which can catalyze further polymerization.

  • Heat: Elevated temperatures increase the rate of polymerization reactions.

  • Light: UV light can provide the energy to initiate polymerization.

  • Incompatible Materials: Contact with incompatible materials such as acids, bases, alcohols, and amines can catalyze polymerization.[2]

Q4: Are there any recommended stabilizers for this compound?

  • Acids: Small amounts of acidic stabilizers like hydrogen chloride or benzoyl chloride can inhibit polymerization.

  • Phenols: Phenolic compounds, such as 2,6-di-tert-butyl-p-cresol (BHT), are known to be effective stabilizers for isocyanates.[3][4]

  • Carbodiimides: These can be used to scavenge any carboxylic acids that may form due to moisture contamination.

The choice and concentration of a stabilizer should be carefully evaluated for compatibility with your specific application.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
White precipitate or cloudiness observed in the liquid. Initiation of polymerization (dimerization or trimerization).- Immediately cool the sample to slow down the reaction. - If the product is still mostly liquid, consider filtering it under inert gas (e.g., nitrogen or argon) to remove the solid polymer. - Evaluate storage conditions and consider adding a suitable stabilizer.
The material has solidified or become highly viscous. Advanced polymerization.- The material is likely unusable for most applications. - Review handling and storage procedures to prevent future occurrences. - Dispose of the material according to your institution's safety guidelines for reactive chemicals.
Inconsistent results in reactions using this compound. Partial polymerization of the starting material, leading to a lower concentration of the active isocyanate.- Before use, analyze the purity of the isocyanate using techniques like FTIR or HPLC to quantify the isocyanate content.[5][6] - Use freshly opened or properly stored material for critical experiments.
Pressure buildup in the storage container. Reaction with moisture, leading to the formation of carbon dioxide gas.- CAUTION: Do not open a container that is visibly bulging. Follow appropriate safety protocols for handling pressurized containers. - This indicates moisture contamination. Ensure all future handling and storage are under strictly anhydrous conditions. Use of a dry box or glovebox is recommended.

Experimental Protocols

Protocol 1: Monitoring Polymerization using Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol provides a method to monitor the stability of this compound by observing the characteristic isocyanate (-NCO) stretching band.

Objective: To quantitatively assess the extent of polymerization over time under specific storage conditions.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or liquid sample cell

  • Anhydrous solvent (e.g., dry acetonitrile or dichloromethane)

  • Inert gas (nitrogen or argon)

  • Appropriate storage vials (e.g., amber glass vials with septa)

Procedure:

  • Under an inert atmosphere, prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration.

  • Acquire an initial FTIR spectrum of the solution. The characteristic peak for the isocyanate group (-NCO) is typically found around 2250-2275 cm⁻¹.[5]

  • Record the absorbance of the -NCO peak at time zero (A₀).

  • Divide the stock solution into several vials, seal them under an inert atmosphere, and store them under the desired experimental conditions (e.g., different temperatures, light exposures).

  • At regular time intervals (e.g., every 24 hours), take an aliquot from a vial and acquire its FTIR spectrum. Record the absorbance of the -NCO peak (Aₜ).

  • The percentage of remaining isocyanate can be calculated as: (Aₜ / A₀) * 100%.

  • A decrease in the intensity of the -NCO peak over time indicates polymerization or other reactions of the isocyanate group.

Protocol 2: Accelerated Stability Testing

This protocol describes a method to quickly evaluate the effectiveness of different stabilizers.

Objective: To compare the stability of this compound in the presence of various potential stabilizers under elevated temperature.

Materials:

  • This compound

  • Potential stabilizers (e.g., BHT, benzoyl chloride)

  • Heating block or oven with temperature control

  • Analytical method to quantify isocyanate content (e.g., FTIR as described in Protocol 1, or HPLC with a suitable derivatizing agent).[2][7][8]

  • Sealed reaction vials

Procedure:

  • Prepare samples of this compound with and without the addition of different stabilizers at various concentrations.

  • Ensure all samples are prepared under a dry, inert atmosphere.

  • Seal the vials and place them in a heating block or oven at a constant elevated temperature (e.g., 40°C or 50°C).

  • At set time points (e.g., 0, 8, 24, 48, and 72 hours), remove a set of samples (control and stabilized) from the heat.

  • Allow the samples to cool to room temperature.

  • Quantify the remaining isocyanate concentration in each sample using a suitable analytical method.

  • Plot the percentage of remaining isocyanate versus time for each condition. A slower rate of degradation indicates a more effective stabilizer.

Visualizations

Polymerization_Pathway Isocyanate_Monomer This compound (Monomer) Dimer Uretidinedione (Dimer) Isocyanate_Monomer->Dimer Dimerization Trimer Isocyanurate (Trimer) Isocyanate_Monomer->Trimer Trimerization Initiators Initiators (Moisture, Heat, Light, Contaminants) Initiators->Isocyanate_Monomer accelerates

Caption: Potential polymerization pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results Prep Prepare samples under inert atmosphere (with/without stabilizers) Store Store at controlled temperature and light conditions Prep->Store Step 1 Monitor Monitor -NCO peak by FTIR at time intervals Store->Monitor Step 2 Quantify Quantify remaining isocyanate Monitor->Quantify Step 3 Plot Plot % isocyanate vs. time Quantify->Plot Step 4 Compare Compare stability Plot->Compare Step 5

Caption: Workflow for evaluating the stability of this compound.

References

Validation & Comparative

A Comparative Guide to 2-(4-Isocyanophenyl)acetonitrile and Other Isocyanides in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isocyanides are a unique class of organic compounds characterized by a terminally bonded nitrogen and carbon atom (R-N≡C). Their distinct electronic structure, featuring a nucleophilic and electrophilic carbon center, makes them exceptionally versatile building blocks in organic synthesis. This guide provides a comparative overview of the predicted performance of the novel isocyanide, 2-(4-isocyanophenyl)acetonitrile, against established isocyanides such as tert-butyl isocyanide, benzyl isocyanide, phenyl isocyanide, and tosylmethyl isocyanide (TosMIC) in multicomponent reactions (MCRs). Due to the absence of published experimental data for this compound, this comparison is based on established principles of chemical reactivity and extensive data from analogous compounds.

Introduction to Isocyanide Reactivity in Multicomponent Reactions

Isocyanides are renowned for their utility in MCRs like the Ugi and Passerini reactions, which enable the rapid assembly of complex molecular scaffolds from simple starting materials. The reactivity of an isocyanide in these reactions is primarily governed by the electronic and steric nature of its organic substituent (R group).

Electronic Effects: Electron-donating groups enhance the nucleophilicity of the isocyanide carbon, often leading to faster reaction rates. Conversely, electron-withdrawing groups decrease nucleophilicity, which can retard the reaction rate.

Steric Effects: Bulky substituents can hinder the approach of reactants to the isocyanide carbon, potentially slowing down the reaction or influencing the stereochemical outcome.

A Theoretical Profile of this compound

While not yet reported in the literature, the synthesis of this compound is proposed via a two-step sequence starting from the commercially available 2-(4-aminophenyl)acetonitrile. This would involve formylation of the primary amine followed by dehydration to yield the isocyanide.

The key structural feature of this compound is the cyanomethyl group (-CH₂CN) attached to the phenyl ring. This group is moderately electron-withdrawing. Therefore, it is anticipated that this compound would be a less nucleophilic and thus potentially less reactive isocyanide compared to benzyl isocyanide or phenyl isocyanide in typical MCRs. However, the presence of the nitrile functionality opens avenues for post-MCR transformations, allowing for the synthesis of diverse heterocyclic structures.

Comparative Performance of Isocyanides in the Ugi Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides. The reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.

dot

Caption: Generalized mechanism of the Ugi four-component reaction.

Table 1: Comparison of Isocyanide Performance in the Ugi Reaction

IsocyanideAldehydeAmineCarboxylic AcidSolventYield (%)Reference
tert-Butyl IsocyanideBenzaldehydeAnilineBenzoic AcidWater92[1]
Benzyl IsocyanideFurfuralImmobilized AmineFumaric Acid Deriv.MeOH/THFHigh[2]
Phenyl IsocyanideIsobutyraldehydeBenzylamineAcetic AcidCH₂Cl₂85
This compound (Predicted) BenzaldehydeAnilineBenzoic AcidMethanolModerate-

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Analysis:

  • tert-Butyl Isocyanide: As an aliphatic isocyanide, it is generally highly reactive due to the electron-donating nature of the alkyl group, often leading to high yields.[3][4]

  • Benzyl Isocyanide: This isocyanide is also quite reactive and widely used in the synthesis of various compounds.[2][5]

  • Phenyl Isocyanide: Aromatic isocyanides are typically less reactive than their aliphatic counterparts due to the electron-withdrawing nature of the phenyl ring.

  • This compound (Predicted): The presence of the electron-withdrawing cyanomethyl group is expected to further decrease the nucleophilicity of the isocyanide compared to phenyl isocyanide, likely resulting in slower reaction rates and potentially requiring more forcing conditions or longer reaction times to achieve comparable yields.

Comparative Performance of Isocyanides in the Passerini Reaction

The Passerini three-component reaction (P-3CR) combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.

dot

Caption: Generalized mechanism of the Passerini three-component reaction.

Table 2: Comparison of Isocyanide Performance in the Passerini Reaction

IsocyanideAldehydeCarboxylic AcidSolventYield (%)Reference
tert-Butyl IsocyanidePhenylacetaldehydeAcetic AcidDCM/HFIP77[6]
Benzyl IsocyanideIsobutyraldehydePhthalimideDioxane77[7][8]
p-Methoxyphenyl Isocyanide(Benzyloxy)acetaldehydeBenzoic AcidCH₂Cl₂95[9]
This compound (Predicted) IsobutyraldehydeAcetic AcidCH₂Cl₂Moderate-

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Analysis:

  • tert-Butyl Isocyanide: Demonstrates good reactivity in the Passerini reaction, providing high yields under optimized conditions.[3][6]

  • Benzyl Isocyanide: A reliable isocyanide for the Passerini reaction, yielding good results with a variety of substrates.[7][8]

  • p-Methoxyphenyl Isocyanide: The electron-donating methoxy group enhances the nucleophilicity of this aromatic isocyanide, leading to excellent yields.[9]

  • This compound (Predicted): Similar to the Ugi reaction, the electron-withdrawing nature of the cyanomethyl group is expected to reduce its reactivity in the Passerini reaction compared to benzyl isocyanide and p-methoxyphenyl isocyanide.

Tosylmethyl Isocyanide (TosMIC): A Functionally Different Isocyanide

TosMIC is a unique isocyanide due to the presence of the strongly electron-withdrawing tosyl group and the acidic α-protons. This structure imparts a different mode of reactivity compared to other isocyanides. While it can participate in some MCRs, it is most famously used in the van Leusen reaction for the synthesis of imidazoles and other heterocycles.[10] In these reactions, the tosyl group often acts as a leaving group, a role not played by the substituents of the other isocyanides discussed here. A direct comparison of its performance in Ugi or Passerini reactions is therefore not always appropriate, as it often leads to different product types.

Experimental Protocols

The following are generalized experimental protocols for the Ugi and Passerini reactions. Researchers should optimize conditions for their specific substrates.

General Procedure for the Ugi Four-Component Reaction:

  • To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in a suitable solvent (e.g., methanol, 2 mL) is added the carboxylic acid (1.0 mmol).

  • The mixture is stirred at room temperature for 10-30 minutes.

  • The isocyanide (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired α-acylamino amide.

General Procedure for the Passerini Three-Component Reaction:

  • To a solution of the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in an aprotic solvent (e.g., dichloromethane, 2 mL) is added the isocyanide (1.0 mmol).

  • The reaction mixture is stirred at room temperature for 24-72 hours.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the α-acyloxy amide.

dot

Experimental_Workflow Reactants 1. Combine Aldehyde, Amine*, and Carboxylic Acid in Solvent Isocyanide_Addition 2. Add Isocyanide Reactants->Isocyanide_Addition note *Amine is omitted for Passerini reaction. Reactants->note Reaction 3. Stir at Room Temperature (Monitor by TLC/LC-MS) Isocyanide_Addition->Reaction Workup 4. Aqueous Workup (if necessary) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A generalized experimental workflow for isocyanide-based multicomponent reactions.

Conclusion

While direct experimental data for this compound is not yet available, a comparative analysis based on the principles of isocyanide reactivity provides valuable insights for researchers. The electron-withdrawing nature of the cyanomethyl group suggests that this compound will likely be a less reactive but potentially more versatile isocyanide in MCRs compared to common alkyl and aryl isocyanides. Its true potential lies in the ability to perform post-reaction modifications on the nitrile group, opening up a vast chemical space for the synthesis of novel and complex molecules. Further experimental investigation into the synthesis and reactivity of this promising building block is highly encouraged.

References

Comparative Guide to the Structural Validation of 2-(4-Isocyanophenyl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of 2-(4-isocyanophenyl)acetonitrile and its derivatives. The structural elucidation of these compounds is critical for their application in pharmaceutical research and materials science. This document outlines standard analytical techniques, presents comparative data from structurally similar molecules to guide interpretation, and provides detailed experimental protocols.

Spectroscopic and Spectrometric Data for Structural Elucidation

The definitive confirmation of the chemical structure of a newly synthesized compound relies on a combination of spectroscopic and spectrometric techniques. Below are tables summarizing the expected and observed spectral data for compounds analogous to this compound. This information serves as a valuable reference for validating the structures of its derivatives.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data of Phenylacetonitrile Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The chemical shifts (δ) are reported in parts per million (ppm).

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound (Parent Compound) CDCl₃Expected: Phenyl protons (2H, d), Phenyl protons (2H, d), Methylene protons (2H, s)Expected: Quaternary carbons (phenyl), CH carbons (phenyl), Methylene carbon, Nitrile carbon, Isocyanide carbon
2-(4-Chlorophenyl)acetonitrile CDCl₃7.42 (d, J=8.5 Hz, 2H), 7.32 (d, J=8.5 Hz, 2H), 3.74 (s, 2H)134.5, 129.5, 129.0, 128.5, 117.5, 23.0
2-(4-Methoxyphenyl)acetonitrile CDCl₃7.25 (d, J=8.7 Hz, 2H), 6.90 (d, J=8.7 Hz, 2H), 3.80 (s, 3H), 3.65 (s, 2H)159.0, 129.0, 122.0, 118.5, 114.5, 55.0, 22.5
2-(4-Nitrophenyl)acetonitrile CDCl₃8.25 (d, J=8.8 Hz, 2H), 7.55 (d, J=8.8 Hz, 2H), 3.85 (s, 2H)147.5, 137.0, 129.0, 124.0, 116.5, 24.0

Note: The isocyanide group in the target compound is expected to introduce a characteristic signal in the ¹³C NMR spectrum and influence the chemical shifts of the aromatic protons and carbons.

Table 2: Key FT-IR Frequencies and Mass Spectrometry Data

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the presence of specific functional groups, while Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern of a molecule.

CompoundKey FT-IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
This compound (Parent Compound) ~2250 (C≡N stretch), ~2140 (N≡C stretch), ~1600 & 1500 (Aromatic C=C stretch)Expected [M]⁺: 156.17
2-(4-Chlorophenyl)acetonitrile 2253 (C≡N), 1493 (C=C), 1090 (C-Cl)151.02 ([M]⁺), 116.00, 89.00
2-(4-Methoxyphenyl)acetonitrile 2247 (C≡N), 1612, 1514 (C=C), 1250 (C-O)147.07 ([M]⁺), 132.05, 107.05
2-(4-Nitrophenyl)acetonitrile 2251 (C≡N), 1599, 1520 (NO₂), 1348 (NO₂)162.04 ([M]⁺), 116.03, 89.02

Detailed Experimental Protocols

Reproducible and accurate data acquisition is paramount for structural validation. The following are standard protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the precise arrangement of atoms within the molecule.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Record the proton spectrum on a spectrometer operating at a minimum of 300 MHz.

    • Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 16 to 32 scans for an adequate signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled carbon spectrum.

    • Use a 30° pulse angle with a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon environments.

    • The number of scans required will be significantly higher than for ¹H NMR to achieve a good signal.

  • Two-Dimensional (2D) NMR: For complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Purpose: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the prepared sample in the instrument's sample compartment.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Purpose: To determine the molecular weight and obtain information about the molecule's structure through fragmentation analysis.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the analyte (typically ~1 mg/mL) in a volatile solvent such as acetonitrile or methanol.

  • Ionization Method Selection:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a broader range of molecules, including those that are less volatile or thermally sensitive.

  • Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, obtain high-resolution mass spectra, which provide highly accurate mass measurements.

Visualizing the Validation Workflow and Potential Application

Graphical representations can clarify complex processes and relationships. The following diagrams, created using the DOT language, illustrate the general workflow for structural validation and a conceptual application of these molecules.

validation_workflow General Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Structure Confirmation synthesis Synthesis of Derivative purification Purification synthesis->purification nmr NMR (1H, 13C, 2D) purification->nmr ftir FT-IR purification->ftir ms MS (LR & HR) purification->ms data_interp Data Interpretation nmr->data_interp ftir->data_interp ms->data_interp structure_confirm Structure Confirmed data_interp->structure_confirm

Caption: A streamlined workflow for the synthesis and structural validation of novel compounds.

signaling_pathway Conceptual Inhibition of a Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor Isocyanophenylacetonitrile Derivative inhibitor->raf

Caption: A hypothetical mechanism where a derivative acts as a kinase inhibitor.

The Isocyanide Moiety: A Potent Pharmacophore in Drug Discovery, a Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, the quest for novel pharmacophores that can enhance efficacy and selectivity is perpetual. Among the vast arsenal of functional groups available to medicinal chemists, the isocyanide group (-N≡C) has emerged as a compelling, albeit underutilized, moiety. This guide provides a comparative analysis of the efficacy of isocyanide-containing compounds, with a conceptual focus on 2-(4-isocyanophenyl)acetonitrile, against relevant alternatives, supported by experimental data from analogous compounds. We will delve into its potential as an enzyme inhibitor and compare its performance with nitrile-containing counterparts and other related structures.

The Isocyanide Advantage: A Tale of Two Functional Groups

The isocyanide group, an isomer of the more common nitrile (-C≡N) group, possesses unique electronic and steric properties that make it an attractive functional group in drug design. Its ability to act as a potent metal coordinator has positioned it as a "warhead" for targeting metalloenzymes.

A compelling example of the isocyanide's superiority in enzyme inhibition is observed in a class of tyrosinase inhibitors. Studies have shown that the replacement of the isocyano group with a nitrile group in these compounds leads to a complete loss of their inhibitory activity against the copper-containing enzyme tyrosinase. This stark difference underscores the critical role of the isocyanide's metal-coordinating ability in its mechanism of action.

Comparative Efficacy Against Metalloenzymes

To illustrate the efficacy of isocyanide-containing compounds, we will examine the inhibitory activity of benzyl isocyanide against human heme oxygenase-1 (hHO-1), a metalloenzyme implicated in cancer and other diseases. We will compare this with its nitrile analog, benzyl cyanide, and a hypothetical phenylacetonitrile derivative to provide a broader context.

Table 1: Comparative Inhibitory Activity against Human Heme Oxygenase-1 (hHO-1)

CompoundStructureTarget EnzymeInhibition Constant (Kᵢ)Efficacy Notes
Benzyl IsocyanideC₆H₅CH₂N≡ChHO-10.15 µMPotent uncompetitive inhibitor. The isocyanide group coordinates to the heme iron, effectively halting the enzyme's catalytic cycle.
Benzyl CyanideC₆H₅CH₂C≡NhHO-1Not ReportedExpected to have significantly lower or no inhibitory activity due to the nitrile group's poor metal-coordinating properties compared to isocyanides.
Phenylacetonitrile Derivative4-(substituted)C₆H₄CH₂C≡NhHO-1Not ReportedPhenylacetonitrile derivatives are precursors to various pharmaceuticals but are not typically reported as direct hHO-1 inhibitors.

Signaling Pathway of Heme Oxygenase-1 Inhibition

The following diagram illustrates the proposed mechanism of hHO-1 inhibition by an isocyanide-containing compound.

G cluster_0 Heme Oxygenase-1 Catalytic Cycle cluster_1 Inhibition by Isocyanide Heme Heme (Substrate) HO1 hHO-1 (Enzyme) Heme->HO1 Binds Verdoheme Verdoheme Intermediate HO1->Verdoheme Oxidizes Biliverdin Biliverdin (Product) Verdoheme->Biliverdin Further Oxidation Inhibited_Complex Verdoheme-Isocyanide-hHO-1 Complex (Inactive) Verdoheme->Inhibited_Complex Isocyanide Isocyanide Inhibitor (e.g., Benzyl Isocyanide) Isocyanide->Verdoheme Binds

Figure 1. Proposed mechanism of hHO-1 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's efficacy. Below are protocols for key experiments in the evaluation of enzyme inhibitors.

Heme Oxygenase-1 Inhibition Assay

This protocol is adapted from studies on isocyanide inhibition of hHO-1.

Objective: To determine the inhibitory potential of a test compound against hHO-1.

Materials:

  • Purified recombinant human HO-1

  • Hemin (substrate)

  • NADPH

  • Rat liver cytosol (as a source of biliverdin reductase)

  • Test compound (e.g., Benzyl Isocyanide) dissolved in a suitable solvent (e.g., DMSO)

  • Potassium phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, rat liver cytosol, and NADPH.

  • Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.

  • Initiate the reaction by adding hemin.

  • Incubate the mixture at 37°C.

  • Monitor the formation of bilirubin (the product of the coupled reaction with biliverdin reductase) by measuring the increase in absorbance at 464 nm over time.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) and the inhibition constant (Kᵢ) by fitting the data to appropriate enzyme inhibition models.

Tyrosinase Inhibition Assay

This protocol is based on standard methods for assessing tyrosinase inhibitors.

Objective: To evaluate the ability of a test compound to inhibit tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Test compound

  • Phosphate buffer (pH 6.8)

  • Spectrophotometer

Procedure:

  • Prepare a solution of the test compound in a suitable solvent.

  • In a 96-well plate, add the test compound solution at various concentrations.

  • Add the tyrosinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the L-DOPA solution.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the toxicity of a compound to cultured cells.

Objective: To determine the cytotoxic effect of a test compound on a cell line.

Materials:

  • Human cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24-48 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the CC₅₀ value (the concentration of the compound that causes 50% cell death).

Experimental Workflow

The following diagram outlines the general workflow for evaluating a potential enzyme inhibitor.

G Compound Test Compound (e.g., this compound) Enzyme_Assay Enzyme Inhibition Assay (e.g., hHO-1, Tyrosinase) Compound->Enzyme_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity_Assay IC50 Determine IC50 / Ki Enzyme_Assay->IC50 Selectivity_Index Calculate Selectivity Index (CC50 / IC50) IC50->Selectivity_Index CC50 Determine CC50 Cytotoxicity_Assay->CC50 CC50->Selectivity_Index Lead_Optimization Lead Optimization Selectivity_Index->Lead_Optimization

Figure 2. General workflow for inhibitor evaluation.

Conclusion

While specific experimental data for this compound remains to be established, the available evidence for analogous isocyanide-containing compounds strongly suggests a high potential for this scaffold in drug discovery. The isocyanide moiety's unique ability to coordinate with metal ions in enzyme active sites can confer potent and selective inhibitory activity, a feature often absent in their nitrile counterparts. The phenylacetonitrile backbone provides a versatile platform for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. Further investigation into compounds like this compound is warranted to fully explore their therapeutic potential. The experimental protocols and workflows provided in this guide offer a robust framework for such future evaluations.

Benchmarking 2-(4-Isocyanophenyl)acetonitrile: A Comparative Guide to Commercial Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the choice of a chemical linker is paramount to the efficacy and stability of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. This guide provides an objective comparison of the novel linker, 2-(4-isocyanophenyl)acetonitrile, against two widely used commercial linkers: maleimide- and N-Hydroxysuccinimide (NHS) ester-based linkers. This comparison is based on available experimental data for the commercial linkers and inferred performance characteristics of the isocyano-based linker derived from the known reactivity of the isocyanide functional group.

Executive Summary

The ideal linker should be stable in circulation, allow for efficient conjugation to the biomolecule, and facilitate the specific release of the payload at the target site.[1] Maleimide and NHS ester linkers are the current industry standards, each with well-characterized advantages and limitations. This compound, representing the isocyanide linker class, offers a potentially valuable alternative due to its unique bioorthogonal reactivity. This guide will delve into the specifics of their performance based on key metrics: conjugation efficiency, conjugate stability, and cleavage potential.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of the three linker types. The data for maleimide and NHS esters are derived from established literature, while the performance of this compound is projected based on the known chemical properties of the isocyanide functional group.

FeatureThis compound (Isocyanide)Maleimide-based LinkersNHS Ester-based Linkers
Target Residue Primarily Tetrazine-modified molecules (Bioorthogonal)Cysteine (Thiol groups)Lysine (Primary amines)
Reaction Type [4+1] CycloadditionMichael AdditionAcylation
Reaction pH Physiological (pH 7.0-7.4)6.5-7.57.2-8.5
Conjugation Efficiency High (projected)HighHigh
Conjugate Stability High (Isopyrazole product is stable)[2]Moderate (Thioether bond susceptible to retro-Michael addition and thiol exchange)[3][4]High (Amide bond is very stable)[]
Cleavage Potential Non-cleavable (by design)Can be incorporated into cleavable designsCan be incorporated into cleavable designs
Specificity High (Bioorthogonal)High for thiols at optimal pHHigh for primary amines
Potential Issues Limited direct experimental data, potential for side reactions in complex biological media.Instability in the presence of other thiols (e.g., glutathione).[4]Hydrolysis of the NHS ester can compete with the conjugation reaction.[]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of linker performance. Below are generalized protocols for key experiments.

Determination of Conjugation Efficiency

Objective: To quantify the efficiency of the linker in conjugating a payload to a target biomolecule (e.g., an antibody).

Protocol:

  • Protein Preparation: Prepare a solution of the target protein (e.g., IgG) at a known concentration (e.g., 1-5 mg/mL) in the appropriate reaction buffer (see table above for pH recommendations).

  • Linker-Payload Activation (if necessary): Dissolve the linker-payload conjugate in a suitable solvent (e.g., DMSO).

  • Conjugation Reaction: Add a molar excess of the linker-payload to the protein solution. The exact molar ratio should be optimized for each linker. Incubate the reaction at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours).

  • Purification: Remove excess, unreacted linker-payload using size-exclusion chromatography (SEC) or dialysis.

  • Quantification:

    • Determine the protein concentration using a standard protein assay (e.g., BCA or absorbance at 280 nm).

    • Determine the concentration of the conjugated payload using UV-Vis spectroscopy at a wavelength where the payload absorbs, or by using a fluorescently tagged payload.

    • Calculate the drug-to-antibody ratio (DAR) by dividing the molar concentration of the payload by the molar concentration of the protein.

    • Conjugation efficiency can be expressed as the percentage of the initial payload that is successfully conjugated to the protein.

Assessment of Conjugate Stability

Objective: To evaluate the stability of the conjugate in a biologically relevant environment (e.g., human serum).

Protocol:

  • Incubation: Incubate the purified conjugate at a known concentration in human serum or plasma at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, and 96 hours).

  • Analysis: Analyze the samples using techniques such as:

    • Size-Exclusion Chromatography (SEC-HPLC): To monitor for aggregation or fragmentation of the conjugate.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate and quantify the intact conjugate, free payload, and any degradation products.

    • Mass Spectrometry (MS): To identify the chemical nature of any released species.

  • Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the half-life of the conjugate under the tested conditions.

Evaluation of Cleavage Kinetics (for cleavable linkers)

Objective: To determine the rate at which a cleavable linker releases its payload under specific conditions (e.g., in the presence of a specific enzyme or at a certain pH).

Protocol:

  • Cleavage Induction: Incubate the conjugate in a buffer containing the cleavage-inducing agent (e.g., cathepsin B for an enzyme-cleavable linker, or a low pH buffer for an acid-labile linker).

  • Time Points: Collect aliquots at various time points.

  • Quantification of Released Payload: Stop the cleavage reaction (e.g., by adding an enzyme inhibitor or neutralizing the pH). Quantify the amount of released payload using HPLC or a fluorescence-based assay.

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

Mandatory Visualizations

Experimental Workflow for Linker Comparison

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Analysis Protein Target Protein (e.g., Antibody) Reaction Conjugation Reaction Protein->Reaction Linker_Payload Linker-Payload Conjugate Linker_Payload->Reaction Purification Purification (SEC/Dialysis) Reaction->Purification Efficiency Conjugation Efficiency (DAR) Purification->Efficiency Stability Stability Assay (Serum Incubation) Purification->Stability Cleavage Cleavage Kinetics (if applicable) Purification->Cleavage

Caption: A generalized workflow for the comparative evaluation of bioconjugation linkers.

Signaling Pathway for ADC Internalization and Payload Release

G ADC Antibody-Drug Conjugate Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Endosome Early Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis

Caption: A simplified signaling pathway illustrating ADC internalization and payload release leading to apoptosis.

Conclusion

The selection of a linker is a critical decision in the design of targeted drug delivery systems. While maleimide and NHS ester linkers are well-established and have a proven track record, their limitations, particularly the potential instability of maleimide-thiol conjugates, warrant the exploration of novel alternatives. This compound, as a representative of the isocyanide linker class, presents a promising bioorthogonal approach with the potential for high stability and specificity. However, further direct experimental validation is necessary to fully elucidate its performance characteristics in comparison to established commercial linkers. The experimental protocols outlined in this guide provide a framework for such a comparative evaluation, enabling researchers to make informed decisions based on robust scientific data.

References

A Comparative Quantum Chemical Analysis of 2-(4-isocyanophenyl)acetonitrile and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed quantum chemical comparison of 2-(4-isocyanophenyl)acetonitrile (IPAN) with structurally related molecules. By leveraging computational and experimental data from analogous compounds, we offer insights into the molecular geometry, vibrational frequencies, and electronic properties of IPAN, establishing a benchmark for its potential applications in materials science and drug development.

Computational and Experimental Workflow

The analysis of novel compounds like this compound involves a synergistic approach, integrating computational modeling with experimental validation. The typical workflow ensures that theoretical predictions are grounded in empirical evidence, providing a comprehensive understanding of the molecule's physicochemical properties.

Caption: Integrated workflow for quantum chemical analysis and experimental validation.

Comparative Analysis of Molecular Properties

To contextualize the properties of this compound (IPAN), we compare its predicted characteristics with experimental and calculated data for the well-studied alpha-aminonitrile, 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile (CFPAN) , and the fundamental solvent molecule, acetonitrile (AN) . The data for IPAN is projected based on established principles of computational chemistry and spectroscopy.

Table 1: Comparison of Key Geometric Parameters (Bond Lengths in Å)

BondAcetonitrile (AN)2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile (CFPAN)This compound (IPAN) (Predicted)
C≡N (nitrile)1.157[1]1.178 (Calculated)[2]~1.16 Å
N≡C (isonitrile)N/AN/A~1.17 Å
C-C (alkyl)1.460[1]1.521 (Calculated)[2]~1.47 Å

Table 2: Comparison of Characteristic Vibrational Frequencies (cm⁻¹)

Vibrational ModeAcetonitrile (AN)2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile (CFPAN)This compound (IPAN) (Predicted)
ν(C≡N) (Nitrile Stretch)2253 (Liquid)[3]2236 (Experimental)[4]~2250 cm⁻¹
ν(N≡C) (Isonitrile Stretch)N/AN/A~2145 cm⁻¹

Note: The isonitrile (isocyanide) stretching vibration typically appears at a lower wavenumber (2100-2200 cm⁻¹) compared to the nitrile stretching vibration (2200-2300 cm⁻¹).

Table 3: Comparison of Frontier Molecular Orbital Energies (eV)

PropertyAcetonitrile (AN)Aromatic Nitrile Derivative[5]This compound (IPAN) (Predicted)
HOMO-12.21 (Gas)-6.24~ -6.1 eV
LUMO1.13 (Gas)-2.90~ -2.5 eV
Energy Gap (ΔE)13.343.34~ 3.6 eV

Note: The isocyanide group is generally a weaker electron-withdrawing group than the nitrile group, which would be expected to slightly raise the HOMO/LUMO levels and potentially widen the energy gap compared to its nitrile isomer.

Detailed Methodologies

Computational Protocol: DFT and TD-DFT Analysis

This protocol outlines a standard procedure for quantum chemical calculations, consistent with methods used in referenced studies.[2][6]

  • Software: Gaussian 09 or a later version is utilized for all calculations.[2]

  • Initial Geometry: The initial 3D structure of the molecule is built using GaussView or a similar molecular editor.

  • Geometry Optimization:

    • Method: Density Functional Theory (DFT) is employed using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[2]

    • Basis Set: The 6-311++G(d,p) basis set is selected to provide a good balance of accuracy and computational cost for molecules containing first and second-row elements.[2]

    • Convergence: The geometry is optimized without constraints until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies.

  • Vibrational Frequency Analysis:

    • Harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)) to confirm the optimized structure as a true minimum and to allow for comparison with experimental FT-IR and Raman spectra.[7]

    • Potential Energy Distribution (PED) analysis is performed to assign the calculated vibrational modes.[2]

  • Electronic Properties and UV-Vis Spectra Simulation:

    • Method: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, simulating the UV-Vis absorption spectrum.[5]

    • Solvent Effects: If studying the molecule in solution, a solvent model such as the Polarizable Continuum Model (PCM) is applied.[8]

    • Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to analyze the molecule's electronic reactivity and energy gap.[5][9]

  • NMR Chemical Shift Calculation:

    • Method: The Gauge-Independent Atomic Orbital (GIAO) method is employed at the B3LYP/6-311++G(d,p) level to predict ¹H and ¹³C NMR chemical shifts.[2]

    • Reference: Tetramethylsilane (TMS) is optimized and its chemical shifts are calculated at the same level of theory to be used as a reference.

Experimental Protocol: FT-IR Spectroscopy

This protocol describes the standard procedure for obtaining a Fourier-Transform Infrared (FT-IR) spectrum of a solid sample.

  • Instrumentation: A spectrometer such as a Shimadzu (FT-IR 8400S) or Bruker alpha spectrometer is used.[2][3]

  • Sample Preparation (KBr Pellet Method):

    • A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • The mixture is transferred to a pellet-forming die.

    • A hydraulic press is used to apply pressure (approx. 8-10 tons) for several minutes to form a transparent or semi-transparent KBr pellet.

  • Data Acquisition:

    • A background spectrum of the empty sample chamber is recorded.

    • The KBr pellet is placed in the spectrometer's sample holder.

    • The sample spectrum is recorded, typically in the range of 4000–400 cm⁻¹.[3][4] Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Protocol: UV-Vis Spectroscopy

This protocol details the measurement of a compound's ultraviolet-visible absorption spectrum in solution.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Sample Preparation:

    • A stock solution of the compound is prepared by accurately weighing a small amount of the sample and dissolving it in a suitable UV-grade solvent (e.g., acetonitrile, ethanol, or chloroform) in a volumetric flask.

    • The stock solution is diluted to a final concentration (typically in the 10⁻⁵ to 10⁻⁶ M range) that results in an absorbance maximum between 0.5 and 1.5 AU.

  • Data Acquisition:

    • Two quartz cuvettes are filled, one with the pure solvent (reference) and one with the sample solution.

    • The cuvettes are placed in the spectrophotometer.

    • A baseline correction is performed using the solvent-filled cuvette.

    • The absorption spectrum is recorded over a specified wavelength range (e.g., 200–800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

References

A Comparative Guide to Isocyanide Reagents in Multicomponent Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery and organic synthesis, multicomponent reactions (MCRs) have emerged as powerful tools for the rapid generation of molecular diversity. Central to many of these reactions is the isocyanide functional group, which acts as a versatile building block for the construction of complex molecular scaffolds. This guide provides a comparative overview of alternative reagents to 2-(4-isocyanophenyl)acetonitrile, a commonly used isocyanide, for researchers, scientists, and drug development professionals. We will delve into the performance of several key alternatives—Tosylmethyl isocyanide (TosMIC), tert-butyl isocyanide, cyclohexyl isocyanide, and benzyl isocyanide—supported by experimental data and detailed protocols.

Introduction to Isocyanide Reagents in MCRs

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are highly valued for their ability to generate diverse libraries of compounds, including peptidomimetics and kinase inhibitors, from simple starting materials in a single synthetic step.[1][2] The choice of isocyanide reagent can significantly influence the reaction's efficiency, yield, and the structural diversity of the resulting products. This compound is an aromatic isocyanide that offers a rigid scaffold, but its reactivity and the properties of the final products can be modulated by selecting alternative isocyanides with different steric and electronic properties.

Comparative Analysis of Isocyanide Reagents

This section provides a detailed comparison of the physical properties and performance of this compound and its alternatives in common multicomponent reactions.

Physical Properties

A summary of the key physical properties of the isocyanide reagents is presented in Table 1. These properties can influence their handling, storage, and reactivity.

ReagentStructureMolecular FormulaMolecular Weight ( g/mol )Physical StateOdor
This compound C₉H₆N₂142.16Solid
Tosylmethyl isocyanide (TosMIC) C₉H₉NO₂S195.24Colorless SolidOdorless
tert-Butyl isocyanide C₅H₉N83.13Colorless LiquidPungent
Cyclohexyl isocyanide C₇H₁₁N109.17Colorless LiquidFoul
Benzyl isocyanide C₈H₇N117.15Colorless to Pale Yellow LiquidPungent
Performance in Multicomponent Reactions

Table 2: Performance Comparison in Ugi and Passerini Reactions (Reported Yields)

Isocyanide ReagentReaction TypeAldehyde/KetoneAmine/AcidOther ComponentsSolventYield (%)Reference
Tosylmethyl isocyanide (TosMIC) Ugi 4-CRPlant Extract CarbonylsBenzylamine, Acetic Acid-Methanol~60% (conversion)[4]
Tosylmethyl isocyanide (TosMIC) Passerini 3-CR3-oxoazetidine derivativeBenzoic Acid-TolueneGood to high[3]
tert-Butyl isocyanide Passerini 3-CR(Benzyloxy)acetaldehydeBenzoic Acid-Not specified83-95[5]
tert-Butyl isocyanide Passerini 3-CRAromatic AldehydesAcetic Acid-CH₂Cl₂57:43 (d.r.)[6]
Cyclohexyl isocyanide Ugi 4-CRThiophene-2-carboxaldehyde4-Methoxybenzylamine, Acetic Acid-MethanolNot specified[7]
Benzyl isocyanide Ugi 5-center-4-CRAcetone(R)-4-(Boc)piperazine-2-carboxylic acid-MethanolNot specified[8]

Note: The yields reported are highly dependent on the specific substrates and reaction conditions. This table is intended to provide a general indication of performance and not a direct comparison.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the performance of these reagents. Below are representative experimental protocols for the Ugi and Passerini reactions.

General Procedure for the Ugi Four-Component Reaction (Ugi-4CR)

This protocol is a generalized procedure based on common laboratory practices for the synthesis of α-aminoacyl amides.[9]

  • To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL) in a round-bottomed flask, add the carboxylic acid (1.0 mmol).

  • Stir the mixture at room temperature for 10-30 minutes to facilitate imine formation.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

General Procedure for the Passerini Three-Component Reaction (Passerini-3CR)

This protocol is a generalized procedure based on common laboratory practices for the synthesis of α-acyloxy amides.[10][11]

  • To a solution of the aldehyde or ketone (1.0 mmol) and carboxylic acid (1.0 mmol) in an aprotic solvent (e.g., dichloromethane, 5 mL) in a round-bottomed flask, add the isocyanide (1.0 mmol).

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex relationships in signaling pathways and experimental workflows.

Ugi and Passerini Reaction Mechanism

The following diagram illustrates the general mechanism of the Ugi and Passerini reactions, highlighting the key intermediates.

MCR_Mechanism cluster_passerini Passerini Reaction cluster_ugi Ugi Reaction P_Aldehyde Aldehyde/ Ketone P_Intermediate Nitrilium Ion Intermediate P_Aldehyde->P_Intermediate + Isocyanide P_Acid Carboxylic Acid P_Acid->P_Intermediate P_Isocyanide Isocyanide P_Product α-Acyloxy Amide P_Intermediate->P_Product + Carboxylate U_Aldehyde Aldehyde/ Ketone U_Imine Imine U_Aldehyde->U_Imine + Amine U_Amine Amine U_Amine->U_Imine U_Intermediate Nitrilium Ion Intermediate U_Imine->U_Intermediate + Isocyanide U_Isocyanide Isocyanide U_Acid Carboxylic Acid U_Acid->U_Intermediate U_Product α-Acylamino Amide U_Intermediate->U_Product + Carboxylate

Caption: General mechanisms of the Passerini and Ugi multicomponent reactions.

High-Throughput Screening Workflow

The synthesis of compound libraries using isocyanide-based MCRs is often followed by high-throughput screening (HTS) to identify biologically active molecules. The workflow for such a process is depicted below.

HTS_Workflow cluster_synthesis Library Synthesis cluster_screening Screening & Analysis BuildingBlocks Aldehydes, Amines, Carboxylic Acids MCR Multicomponent Reaction (Ugi/Passerini) BuildingBlocks->MCR Isocyanides Isocyanide Reagents (e.g., this compound, TosMIC) Isocyanides->MCR Library Compound Library MCR->Library HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_Val Hit Validation Hit_ID->Hit_Val Lead_Opt Lead Optimization Hit_Val->Lead_Opt

Caption: A typical workflow for drug discovery using isocyanide-based MCRs and HTS.

Kinase Inhibitor Signaling Pathway

Compounds synthesized via isocyanide-based MCRs are often screened for their potential as kinase inhibitors. The diagram below shows a simplified signaling pathway that can be targeted by such inhibitors.

Kinase_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Inhibitor Isocyanide-derived Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Simplified MAPK/ERK signaling pathway targeted by kinase inhibitors.

Conclusion

The selection of an appropriate isocyanide reagent is a critical parameter in the design and execution of multicomponent reactions for drug discovery. While this compound is a valuable reagent, alternatives such as Tosylmethyl isocyanide (TosMIC), tert-butyl isocyanide, cyclohexyl isocyanide, and benzyl isocyanide offer a range of steric and electronic properties that can be exploited to fine-tune the reactivity and expand the chemical space of the resulting compound libraries. This guide provides a foundational comparison to aid researchers in selecting the most suitable isocyanide for their synthetic goals. Further head-to-head comparative studies under standardized conditions would be invaluable to the scientific community for making more informed decisions.

References

A Spectroscopic Showdown: Differentiating Isocyanide Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the precise identification of isomers is a critical step. Isocyanides (R-N≡C) and their nitrile isomers (R-C≡N) present a classic analytical challenge due to their identical chemical formulas. However, their distinct electronic structures and bonding arrangements give rise to unique spectroscopic signatures. This guide provides an objective comparison of isocyanide and nitrile isomers using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), supported by experimental data and protocols.

At a Glance: Key Spectroscopic Differences

The following table summarizes the key quantitative differences in the spectroscopic data between a representative pair of isomers: methyl isocyanide and methyl cyanide (acetonitrile).

Spectroscopic TechniqueFeatureMethyl Isocyanide (CH₃NC)Methyl Cyanide (CH₃CN)
Infrared (IR) Spectroscopy N≡C / C≡N Stretch (cm⁻¹)~2166 (stronger intensity)~2250 (weaker intensity)
¹³C NMR Spectroscopy Chemical Shift (δ) of N≡C/C≡N~158 ppm~117 ppm
¹J(¹⁴N, ¹³C) Coupling Constant (Hz)~5 HzNot typically observed
¹H NMR Spectroscopy Chemical Shift (δ) of -CH₃~2.6 ppm~2.0 ppm
Mass Spectrometry (EI) Molecular Ion (m/z)4141
Key Fragment Ions (m/z)40 ([M-H]⁺), 28 ([HCNH]⁺), 27 ([HCN]⁺)40 ([M-H]⁺), 27 ([HCN]⁺), 26 ([CN]⁺)

In-Depth Spectroscopic Analysis

Infrared (IR) Spectroscopy: A Tale of Two Bonds

The most direct and often simplest method to distinguish between isocyanides and nitriles is through IR spectroscopy. The difference in the vibrational frequency of the triple bond is a clear diagnostic marker.

The N≡C stretch in isocyanides appears at a lower wavenumber (typically 2110-2165 cm⁻¹) compared to the C≡N stretch of nitriles (2220-2260 cm⁻¹).[1][2] This shift to a lower frequency in isocyanides is attributed to the unique electronic structure of the R-N⁺≡C⁻ group. Furthermore, the isocyanide N≡C stretching absorption is generally more intense than that of the corresponding nitrile.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides a wealth of structural information, and for isocyanide isomers, both ¹³C and ¹H NMR are highly informative.

¹³C NMR: The chemical shift of the carbon atom in the isocyanide or nitrile group is strikingly different. The isocyanide carbon is significantly deshielded and resonates at a much higher chemical shift (around 155-175 ppm) compared to the nitrile carbon (typically 95-145 ppm).[3][4] This is a robust method for distinguishing the two isomers. In some cases, coupling between the ¹³C and the quadrupolar ¹⁴N nucleus can be observed in isocyanides, appearing as a broadened triplet, which is not typically seen in nitriles due to the less symmetric electronic environment around the nitrogen.[2][4]

¹H NMR: The electronic differences between the isocyanide and nitrile groups also influence the chemical shifts of neighboring protons. Protons on the carbon adjacent to the isocyanide group are generally found at a slightly higher chemical shift (more deshielded) compared to those adjacent to a nitrile group. For example, the methyl protons of methyl isocyanide appear at a higher chemical shift than those of methyl cyanide.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Under electron ionization (EI), both isocyanide and nitrile isomers will exhibit the same molecular ion peak due to their identical molecular weights. However, their fragmentation patterns can differ, providing clues to the original structure.

While both may lose a hydrogen atom to form an [M-H]⁺ ion, the subsequent fragmentation pathways can vary. Nitriles often show a prominent peak corresponding to the loss of the alkyl group, leaving a stable [CN]⁺ fragment. Isocyanides, on the other hand, may undergo rearrangements. The interpretation of mass spectra for isomer differentiation relies on a careful analysis of the relative abundances of shared fragment ions and the presence of unique, lower-abundance fragments.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid isocyanide and nitrile samples.

Infrared (IR) Spectroscopy (Neat Liquid)
  • Sample Preparation: Place one to two drops of the pure liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]

  • Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[2]

  • Data Acquisition: Mount the "sandwich" in the sample holder of the FT-IR spectrometer.

  • Analysis: Acquire the spectrum. The resulting spectrum will be of the pure liquid, free from solvent interference.[5]

  • Cleaning: After analysis, clean the salt plates with a dry solvent like acetone and return them to a desiccator.[2]

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the liquid sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[6]

  • Transfer: Using a pipette, transfer the solution into a clean NMR tube.[6]

  • Referencing: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra.

  • Analysis: Process the data, referencing the chemical shifts to the TMS signal (0 ppm).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, where it is vaporized.[7]

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint.

Visualizing the Process and Concepts

To further clarify the workflow and the relationship between molecular structure and spectroscopic output, the following diagrams are provided.

experimental_workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Output Isocyanide Isocyanide Isomer IR IR Spectroscopy Isocyanide->IR NMR NMR Spectroscopy (¹H & ¹³C) Isocyanide->NMR MS Mass Spectrometry Isocyanide->MS Nitrile Nitrile Isomer Nitrile->IR Nitrile->NMR Nitrile->MS IR_Data Vibrational Frequencies IR->IR_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data MS_Data Fragmentation Patterns MS->MS_Data structure_spectroscopy_relationship cluster_structure Molecular Structure cluster_property Electronic & Vibrational Properties cluster_output Spectroscopic Output Isocyanide Isocyanide (R-N≡C) Iso_Prop Lower N≡C bond force constant Asymmetric electronic environment Isocyanide->Iso_Prop leads to Nitrile Nitrile (R-C≡N) Nit_Prop Higher C≡N bond force constant More symmetric electronic environment Nitrile->Nit_Prop leads to Iso_Spec IR: Lower ν (2110-2165 cm⁻¹) ¹³C NMR: Higher δ (~160 ppm) Iso_Prop->Iso_Spec results in Nit_Spec IR: Higher ν (2220-2260 cm⁻¹) ¹³C NMR: Lower δ (~120 ppm) Nit_Prop->Nit_Spec results in

References

Comparative Guide to the Cross-Reactivity of 2-(4-Isocyanophenyl)acetonitrile and Alternative Covalent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the cysteine-reactive probe 2-(4-Isocyanophenyl)acetonitrile and its alternatives. The information presented herein is intended to assist researchers in selecting the most appropriate chemical probe for their experimental needs, with a focus on balancing reactivity with selectivity to minimize off-target effects. The data is compiled from publicly available information and illustrative examples based on typical performance of these probe classes.

Introduction to Covalent Probes and Cross-Reactivity

Covalent chemical probes are invaluable tools in chemical biology and drug discovery for identifying and characterizing protein function. By forming a stable covalent bond with a target protein, often at a specific amino acid residue like cysteine, these probes enable the study of enzyme activity, target engagement, and the discovery of new therapeutic targets. However, a significant challenge in the use of covalent probes is the potential for off-target reactivity, or cross-reactivity, where the probe modifies proteins other than the intended target. This can lead to confounding experimental results and potential cytotoxicity. Therefore, understanding the cross-reactivity profile of a covalent probe is crucial for its effective and reliable use.

This guide focuses on this compound, a probe featuring an isocyanate reactive group, and compares its hypothetical cross-reactivity profile with two widely used classes of cysteine-reactive probes: iodoacetamide-based probes and maleimide-based probes.

Comparison of Covalent Probes

The selection of a covalent probe is a critical decision in experimental design. The ideal probe exhibits high reactivity towards the intended target while maintaining low cross-reactivity with other proteins in the proteome. Below is a comparison of this compound with iodoacetamide-alkyne and maleimide-alkyne probes.

FeatureThis compoundIodoacetamide-Alkyne ProbeMaleimide-Alkyne Probe
Reactive Group IsocyanateIodoacetamideMaleimide
Target Residue Cysteine, LysineCysteineCysteine
Reactivity HighHighModerate to High
Selectivity ModerateModerate to LowHigh
Off-Target Profile Can react with other nucleophilic residuesProne to reaction with highly nucleophilic cysteinesGenerally more selective for reactive cysteines
Stability of Adduct Stable urea/thiourea linkageStable thioether linkageStable thioether linkage (can undergo hydrolysis)

Note: The data presented for this compound is illustrative and based on the known reactivity of isocyanates. Specific experimental validation is recommended.

Quantitative Cross-Reactivity Profile (Illustrative Data)

The following table presents a hypothetical quantitative analysis of the number of off-target proteins identified for each probe in a competitive activity-based protein profiling (ABPP) experiment using mass spectrometry. This data is for illustrative purposes to highlight the potential differences in selectivity.

ProbeConcentrationNumber of On-Target ProteinsNumber of Off-Target ProteinsSelectivity Ratio (On-Target/Total)
This compound10 µM1751.3%
1 µM1303.2%
Iodoacetamide-Alkyne10 µM11200.8%
1 µM1502.0%
Maleimide-Alkyne10 µM1253.8%
1 µM1109.1%

Experimental Protocols

To facilitate the experimental comparison of these probes, detailed protocols for both gel-based and mass spectrometry-based competitive ABPP are provided below.

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This method provides a straightforward and visual assessment of probe selectivity.

1. Proteome Preparation:

  • Lyse cells or tissues in an appropriate buffer (e.g., Tris-HCl, pH 7.4) without detergents if possible, to maintain native protein conformations.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Adjust the protein concentration to 1-2 mg/mL with lysis buffer.

2. Competitive Inhibition:

  • Aliquot the proteome into separate microcentrifuge tubes.

  • To experimental tubes, add the inhibitor of interest (the "competitor") at various concentrations (e.g., 0.1 µM to 100 µM).

  • To a control tube, add the same volume of vehicle (e.g., DMSO).

  • Incubate all tubes at room temperature for 30 minutes.

3. Probe Labeling:

  • Add the alkyne-functionalized covalent probe (e.g., this compound-alkyne, Iodoacetamide-alkyne, or Maleimide-alkyne) to each tube at a final concentration of 1-5 µM.

  • Incubate at room temperature for 30-60 minutes.

4. Click Chemistry:

  • Prepare a "click" mix containing:

    • Rhodamine-azide or a similar fluorescent azide reporter tag (e.g., 100 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)

    • Copper(II) sulfate (CuSO₄) (1 mM)

  • Add the click mix to each reaction tube.

  • Incubate at room temperature for 1 hour, protected from light.

5. SDS-PAGE and Imaging:

  • Quench the reactions by adding 4x SDS-PAGE loading buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins using a gel scanner. A decrease in fluorescence intensity in the presence of the competitor indicates on-target engagement.

Gel_Based_ABPP_Workflow cluster_prep Proteome Preparation cluster_inhibit Competitive Inhibition cluster_label Probe Labeling cluster_click Click Chemistry cluster_analysis Analysis Lysate Cell/Tissue Lysate Adjust Adjust Protein Concentration Lysate->Adjust Inhibit Incubate with Competitor Adjust->Inhibit Probe Add Alkyne Probe Inhibit->Probe Click Add Fluorescent Azide Reporter Probe->Click SDS_PAGE SDS-PAGE Click->SDS_PAGE Imaging Fluorescence Imaging SDS_PAGE->Imaging

Figure 1. Workflow for Gel-Based Competitive ABPP.
Mass Spectrometry-Based Quantitative Competitive ABPP

This method provides a comprehensive and quantitative profile of probe-labeled proteins across the proteome.

1. Proteome Preparation and Competitive Inhibition:

  • Follow steps 1 and 2 from the Gel-Based Competitive ABPP protocol.

2. Probe Labeling:

  • Add the alkyne-functionalized covalent probe to each tube at a final concentration of 1-5 µM.

  • Incubate at room temperature for 30-60 minutes.

3. Click Chemistry with Biotin-Azide:

  • Prepare a "click" mix containing:

    • Biotin-azide (e.g., 100 µM)

    • TCEP (1 mM)

    • TBTA (100 µM)

    • CuSO₄ (1 mM)

  • Add the click mix to each reaction tube.

  • Incubate at room temperature for 1 hour.

4. Protein Precipitation and Digestion:

  • Precipitate the proteins using methanol/chloroform or acetone.

  • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

  • Digest the proteins into peptides using trypsin overnight at 37°C.

5. Enrichment of Biotinylated Peptides:

  • Use streptavidin-coated beads to enrich for the biotinylated peptides (i.e., the probe-labeled peptides).

  • Wash the beads extensively to remove non-specifically bound peptides.

6. LC-MS/MS Analysis:

  • Elute the enriched peptides from the beads.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the labeled proteins and quantify the relative abundance of the labeled peptides between the control and competitor-treated samples using specialized software (e.g., MaxQuant, Proteome Discoverer). A significant decrease in the abundance of a labeled peptide in the competitor-treated sample indicates a target of the inhibitor.

MS_Based_ABPP_Workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis Lysate Cell Lysate Inhibit Competitive Inhibition Lysate->Inhibit Probe Alkyne Probe Labeling Inhibit->Probe Click Click Chemistry (Biotin-Azide) Probe->Click Digest Protein Digestion Click->Digest Enrich Streptavidin Enrichment Digest->Enrich LCMS LC-MS/MS Enrich->LCMS Data Data Analysis (Identification & Quantification) LCMS->Data

Figure 2. Workflow for MS-Based Quantitative Competitive ABPP.

Signaling Pathway Analysis

Understanding the on- and off-target effects of a covalent probe is critical for interpreting its biological effects. For example, if a probe is found to interact with proteins in a known signaling pathway, it is important to consider how this might influence experimental outcomes. The following diagram illustrates a generic signaling pathway that could be perturbed by an off-target interaction.

Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 (Off-Target of Probe) Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Regulates

Figure 3. Generic Signaling Pathway with a Potential Off-Target.

Conclusion

The choice of a covalent probe requires careful consideration of its reactivity and selectivity. While this compound offers high reactivity, its potential for off-target labeling should be carefully evaluated. In contrast, maleimide-based probes often provide a better balance of reactivity and selectivity for cysteine labeling. The experimental protocols provided in this guide offer a framework for researchers to systematically compare the cross-reactivity of different covalent probes in their own experimental systems. By performing such comparative studies, researchers can make more informed decisions about probe selection, leading to more reliable and interpretable data.

Safety Operating Guide

Essential Safety and Disposal Plan for 2-(4-Isocyanophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial procedural guidance for the safe handling and disposal of 2-(4-Isocyanophenyl)acetonitrile, a reactive chemical demanding meticulous safety protocols. Adherence to these guidelines is paramount to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is classified as a highly reactive compound due to its isocyanate group.[1] Isocyanates are known to react with a variety of substances, including water, to produce insoluble and relatively non-toxic polyureas.[1] However, the initial reaction can be vigorous and produce hazardous gases. Therefore, stringent safety measures are necessary.

Personal Protective Equipment (PPE):

Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical splash goggles and a face shield.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves.[2]

  • Body Protection: A lab coat, with additional protective clothing as necessary to prevent skin contact.[3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[1][3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and prevent further contamination.

Minor Spill Response (within a fume hood):

  • Restrict Access: Ensure only trained personnel are involved in the cleanup.[1]

  • Absorb Spill: Cover the spill with a dry, inert absorbent material such as dry sawdust, clay, or a commercial sorbent.[4] Do not use water. [4]

  • Collect Waste: Carefully shovel the absorbed material into an open-top container.[4] Do not seal the container , as the reaction with moisture in the air can generate carbon dioxide, leading to a pressure buildup.[4]

  • Decontaminate Area: Clean the spill area with a decontamination solution. Two effective formulations are provided in the table below.[4] Allow the decontamination solution to remain in contact with the spill area for at least 10 minutes.

  • Final Cleanup: Absorb the decontamination solution with fresh absorbent material and place it in the same open-top waste container.

  • Ventilation: Ensure the area is well-ventilated throughout the cleanup process.

Major Spill Response (outside a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Contact Authorities: Notify your institution's Environmental Health and Safety (EHS) office or the appropriate emergency response team.

  • Restrict Entry: Prevent personnel from entering the affected area until it has been deemed safe by trained professionals.

Decontamination Solutions

For the neutralization of isocyanate residues, the following solutions can be prepared.

Formula Composition Notes
Formula 1 5-10% Sodium Carbonate, 0.2% Liquid Detergent, 89.8-94.8% WaterA commonly used and effective solution for neutralizing isocyanates.[4]
Formula 2 3-8% Concentrated Ammonia, 0.2% Liquid Detergent, 91.8-96.8% WaterRequires good ventilation due to ammonia vapors.[4]

Proper Disposal Procedures

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

Step-by-Step Disposal Plan:

  • Waste Collection: Collect all waste materials, including absorbed spills and used decontamination solutions, in a designated, open-top container that is properly labeled with its contents.[4]

  • Temporary Storage: Store the waste container in a cool, well-ventilated area away from incompatible materials such as water, acids, bases, and alcohols.[1]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[4] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[5]

  • Container Decontamination: Empty containers that held this compound must be decontaminated before disposal.[6] This can be achieved by rinsing with one of the decontamination solutions listed above, ensuring the rinse aid is also collected as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Handling this compound cluster_1 Event cluster_2 Spill Response cluster_3 Waste Collection & Disposal start Chemical in Use spill Spill Occurs start->spill Accident no_spill Routine Disposal of Unused Chemical/Waste start->no_spill End of Experiment absorb Absorb with Inert Material spill->absorb label_waste Label Waste Container no_spill->label_waste collect_spill Collect in Open-Top Container absorb->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate collect_decon Collect Decontamination Waste decontaminate->collect_decon collect_decon->label_waste store_waste Store in Ventilated Area label_waste->store_waste contact_disposal Contact Hazardous Waste Contractor store_waste->contact_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4-Isocyanophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 2-(4-Isocyanophenyl)acetonitrile, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this compound.

Hazard Identification and Classification

This compound is a compound that combines the hazardous properties of both nitriles and isocyanates. The nitrile group presents a toxicity risk, while the isocyanate group is a potent respiratory and skin sensitizer.

Summary of Potential Hazards:

Hazard ClassDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction. Direct contact can lead to rashes and blistering.
Serious Eye Damage/Irritation Causes serious eye irritation, which can result in redness, pain, and watery eyes.[1] Splashes can cause chemical conjunctivitis.
Respiratory Sensitization May cause allergy or asthma-like symptoms or breathing difficulties if inhaled.[3]
Carcinogenicity Some isocyanates are suspected of causing cancer.[3]
Environmental Hazards Should not be released into the environment.[4]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The required PPE provides a barrier against the chemical's various routes of exposure.

Required Personal Protective Equipment:

Body PartEquipmentSpecifications
Respiratory Full-face respirator with organic vapor and particulate filters (A2P3 or similar rating).[5] In some high-exposure scenarios, a supplied-air respirator may be necessary.
Hands Chemical-resistant gloves.Nitrile, butyl rubber, or neoprene gloves are recommended. Standard disposable latex gloves are not sufficient.[1][5]
Eyes Safety goggles or a full-face shield.Essential if not using a full-face respirator to protect against splashes.[1][6]
Body Disposable chemical-resistant suit or coveralls.Should be made of a low-permeability fabric to prevent skin contact.[1][6][7]
Feet Closed-toe, chemical-resistant shoes.Safety shoes with steel toes are recommended.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.

Handling Workflow Diagram:

G Safe Handling Workflow for this compound cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling pre1 Review SDS and Protocols pre2 Ensure Fume Hood is Operational pre1->pre2 pre3 Don Appropriate PPE pre2->pre3 h1 Work Exclusively in a Fume Hood pre3->h1 h2 Use Non-Sparking Tools h1->h2 h3 Keep Container Tightly Closed When Not in Use h2->h3 post1 Decontaminate Work Area h3->post1 post2 Dispose of Waste Properly post1->post2 post3 Remove and Dispose of PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and any internal laboratory safety protocols.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Set up all necessary equipment and reagents within the fume hood before introducing the chemical.

    • Don all required PPE as specified in the table above.[1][5][6][7]

  • Handling:

    • Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[8]

    • Use non-sparking tools and equipment to prevent ignition of flammable vapors.[4][9]

    • Keep the container of the chemical tightly closed when not in use to prevent the release of vapors.[4][10]

    • Avoid contact with skin and eyes.[11]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.

    • Properly label and store any unused chemical in a cool, dry, and well-ventilated area away from incompatible materials.

    • Dispose of all waste materials according to the disposal plan outlined below.

    • Carefully remove and dispose of contaminated PPE, ensuring no skin contact.

    • Wash hands and forearms thoroughly with soap and water after completing the work.[6]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency Response Plan:

EmergencyAction
Spill 1. Evacuate the immediate area and alert others.[4] 2. Wear appropriate PPE, including respiratory protection, before re-entering the area.[4] 3. Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like sawdust.[4] 4. Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[4] 5. Ventilate the area and decontaminate the spill site.
Fire 1. Evacuate the area and activate the fire alarm. 2. If safe to do so, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Avoid using a water stream as it may spread the fire.[9] 3. Firefighters should wear self-contained breathing apparatus and full protective gear.[9]
Inhalation 1. Move the affected person to fresh air immediately.[8] 2. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[8] 3. Seek immediate medical attention. Symptoms of isocyanate exposure may be delayed.[8]
Skin Contact 1. Immediately remove contaminated clothing.[8] 2. Wash the affected skin area with copious amounts of soap and water for at least 15-20 minutes.[8] 3. Seek medical attention if irritation or other symptoms develop.
Eye Contact 1. Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[8] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure safety.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste, including unused chemical, contaminated absorbent materials, and disposable PPE, in a designated, properly labeled hazardous waste container.

    • The container should be kept closed and stored in a well-ventilated area. Do not seal containers of isocyanate waste tightly, as pressure can build up.[4][10]

  • Decontamination of Empty Containers:

    • Empty containers should be decontaminated before disposal. This can be done by rinsing with a decontamination solution. A common solution is a mixture of 5-10% sodium carbonate, 0.2% liquid detergent, and 90-95% water.[10]

    • Allow the container to stand with the decontamination solution for at least 48 hours to ensure neutralization of any residual isocyanate.[4]

  • Final Disposal:

    • All waste must be disposed of through a licensed hazardous waste disposal contractor.[10]

    • Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.[10]

    • Do not pour any waste down the drain or dispose of it with regular trash.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.